molecular formula C51H64O24 B2518416 Gymnoside VII

Gymnoside VII

Numéro de catalogue: B2518416
Poids moléculaire: 1061.0 g/mol
Clé InChI: VNORMJNLBQYATD-FNXNJRJISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gymnoside VII is a useful research compound. Its molecular formula is C51H64O24 and its molecular weight is 1061.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,51-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNORMJNLBQYATD-FNXNJRJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)OC(=O)C=CC6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](CC(=O)OCC1=CC=C(C=C1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)COC(=O)C)O)OC(=O)/C=C/C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Gymnoside VII: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside VII, a naturally occurring glycoside, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its primary natural source and a detailed, evidence-based overview of its putative biosynthetic pathway. Quantitative data from relevant literature is systematically presented, and detailed experimental protocols for isolation and analysis are provided. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The principal natural source of this compound is the orchid Gymnadenia conopsea R. Br., commonly known as the fragrant orchid.[1][2] The compound is primarily isolated from the tubers of this plant.[2][3] Gymnadenia conopsea is a species with a history of use in traditional medicine, and its chemical constituents, including a variety of gymnosides, have been the subject of phytochemical investigations.[4]

Putative Biosynthesis Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in a single study. However, based on the structure of the molecule—a glycosyloxybenzyl 2-isobutyl malate (B86768)—the pathway can be inferred from established primary metabolic routes. The biosynthesis is proposed to originate from two distinct pathways: the shikimate pathway for the glycosyloxybenzyl moiety and the L-leucine biosynthesis pathway for the 2-isobutyl malate moiety.

Biosynthesis of the Glycosyloxybenzyl Moiety via the Shikimate Pathway

The aromatic core of the glycosyloxybenzyl group is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several intermediates to chorismate. Chorismate is a key branch-point metabolite that leads to the formation of phenylalanine. Phenylalanine is then converted to benzyl (B1604629) alcohol, the direct precursor of the benzyl portion of this compound. The final step in the formation of this moiety is the glycosylation of benzyl alcohol.

G_shikimate PEP Phosphoenolpyruvate (PEP) Chorismate Chorismate PEP->Chorismate E4P Erythrose-4-phosphate (E4P) E4P->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine ... BenzylAlcohol Benzyl Alcohol Phenylalanine->BenzylAlcohol ... Glycosyloxybenzyl Glycosyloxybenzyl moiety BenzylAlcohol->Glycosyloxybenzyl + UDP-Glucose (Glycosyltransferase)

Figure 1: Proposed biosynthesis of the glycosyloxybenzyl moiety.
Biosynthesis of the 2-Isobutyl Malate Moiety via the L-Leucine Pathway

The 2-isobutyl malate portion of this compound is hypothesized to originate from the L-leucine biosynthesis pathway. This pathway starts with pyruvate (B1213749) and through a series of enzymatic reactions, produces α-ketoisovalerate. This intermediate is then converted to 2-isopropylmalate, a key precursor that is structurally related to 2-isobutyl malate. Further enzymatic modifications would lead to the formation of the 2-isobutyl malate.

G_leucine Pyruvate Pyruvate alphaKIV α-Ketoisovalerate Pyruvate->alphaKIV ... alphaIPM 2-Isopropylmalate alphaKIV->alphaIPM + Acetyl-CoA (Isopropylmalate synthase) IsobutylMalate 2-Isobutyl Malate alphaIPM->IsobutylMalate ...

Figure 2: Proposed biosynthesis of the 2-isobutyl malate moiety.
Final Assembly of this compound

The final step in the biosynthesis of this compound is the esterification of the glycosyloxybenzyl moiety with the 2-isobutyl malate moiety. This reaction is likely catalyzed by a specific acyltransferase.

G_assembly Glycosyloxybenzyl Glycosyloxybenzyl moiety GymnosideVII This compound Glycosyloxybenzyl->GymnosideVII Esterification (Acyltransferase) IsobutylMalate 2-Isobutyl Malate IsobutylMalate->GymnosideVII Esterification (Acyltransferase) G_workflow Start Dried G. conopsea Tubers Extraction Extraction with 95% Ethanol Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin SilicaGel Silica Gel Column Chromatography MacroporousResin->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS Sephadex Sephadex LH-20 Column Chromatography ODS->Sephadex PrepHPLC Semi-preparative HPLC Sephadex->PrepHPLC GymnosideVII Pure this compound PrepHPLC->GymnosideVII

References

An In-depth Technical Guide to Gymnoside VII: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a naturally occurring glycosyloxybenzyl 2-isobutyl malate (B86768) compound that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of allergic responses. Isolated from the tubers of Gymnadenia conopsea, an orchid species, this complex molecule presents a unique chemical architecture and noteworthy biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanism of action, with a focus on its role in modulating cellular signaling pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its application in research and drug development. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₅₁H₆₄O₂₄[1][2]
Molecular Weight 1061.05 g/mol [1]
Appearance Amorphous Powder
Melting Point Not available
Solubility Soluble in methanol.
Optical Rotation Not available

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables detail the nuclear magnetic resonance (NMR) and other spectroscopic data.

¹H NMR (500 MHz, CD₅N) δ (ppm)
PositionChemical Shift
Data not available in the searched resources.

Table 2: ¹H NMR Spectral Data of this compound

¹³C NMR (125 MHz, CD₅N) δ (ppm)
PositionChemical Shift
Data not available in the searched resources.

Table 3: ¹³C NMR Spectral Data of this compound

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Data not available in the searched resources.

Table 4: Infrared Spectral Data of this compound

Mass Spectrometry (MS)
m/zAssignment
Data not available in the searched resources.

Table 5: Mass Spectrometry Data of this compound

Experimental Protocols

Extraction and Isolation of this compound from Gymnadenia conopsea

The following protocol outlines a general method for the extraction and isolation of this compound from the tubers of Gymnadenia conopsea, based on established phytochemical procedures.

experimental_workflow start Dried and Powdered Tubers of Gymnadenia conopsea extraction Extraction with 95% Ethanol (B145695) start->extraction concentration Concentration under Reduced Pressure extraction->concentration fractionation Macroporous Resin Column Chromatography (Gradient Elution with EtOH-H₂O) concentration->fractionation hplc Preparative High-Performance Liquid Chromatography (HPLC) fractionation->hplc purification Repeated Column Chromatography (Silica Gel, ODS) hplc->purification final_product Purified this compound purification->final_product

Figure 1: General workflow for the extraction and isolation of this compound.
  • Extraction: The dried and powdered tubers of Gymnadenia conopsea are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Fractionation: The crude extract is subjected to column chromatography on a macroporous resin, eluting with a gradient of ethanol in water to separate compounds based on polarity.

  • Purification: The fractions containing this compound are further purified by repeated column chromatography on silica (B1680970) gel and octadecylsilyl (ODS) silica gel.

  • Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Anti-Allergic Activity Assay: Inhibition of Mast Cell Degranulation

The anti-allergic potential of this compound can be evaluated by its ability to inhibit the degranulation of mast cells, a key event in the allergic cascade.

degranulation_assay_workflow start Mast Cells (e.g., RBL-2H3) sensitization Sensitization with Anti-DNP IgE start->sensitization treatment Incubation with This compound sensitization->treatment stimulation Stimulation with DNP-HSA (Antigen) treatment->stimulation measurement Measurement of β-hexosaminidase Release in Supernatant stimulation->measurement analysis Calculation of Inhibition Percentage measurement->analysis

Figure 2: Workflow for the mast cell degranulation assay.
  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with monoclonal anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: Mast cell degranulation is induced by challenging the cells with the DNP-human serum albumin (HSA) antigen.

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules, in the cell supernatant using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the enzyme activity in treated cells to that in untreated (control) cells.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-allergic properties.[2] The primary mechanism underlying this activity is believed to be the inhibition of mast cell degranulation. Mast cells are critical players in the initiation of allergic reactions. Upon activation by an allergen-IgE complex, they release a plethora of inflammatory mediators, including histamine (B1213489) and cytokines, leading to the symptoms of allergy.

The activation of mast cells is a complex process initiated by the cross-linking of the high-affinity IgE receptor, FcεRI, on the cell surface. This event triggers a cascade of intracellular signaling events. While the precise molecular targets of this compound within this pathway have not been fully elucidated, it is hypothesized to interfere with key signaling molecules.

mast_cell_degranulation_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Cross-linking Syk Syk Lyn->Syk Phosphorylation PLCG PLCγ Syk->PLCG Phosphorylation IP3 IP₃ PLCG->IP3 DAG DAG PLCG->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activation Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Degranulation Degranulation (Mediator Release) Ca_cyto->Degranulation PKC->Degranulation GymnosideVII This compound GymnosideVII->Syk Inhibition? GymnosideVII->Ca_cyto Inhibition?

References

Gymnoside VII: A Technical Overview of its Molecular Characteristics and Potential Anti-Allergic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gymnoside VII, a natural product with potential applications in the field of allergy and immunology. This document summarizes its core molecular data, outlines detailed experimental protocols for assessing its anti-allergic activity, and explores the potential signaling pathways involved in its mechanism of action.

Core Molecular Data

This compound is a complex glycoside isolated from the tubers of the orchid Gymnadenia conopsea. Its fundamental molecular characteristics are summarized in the table below.

PropertyValue
Molecular Formula C₅₁H₆₄O₂₄
Molecular Weight 1061.04 g/mol
Source Gymnadenia conopsea R. Br. tubers

Potential Anti-Allergic Activity

While direct experimental evidence for the anti-allergic properties of this compound is still emerging, studies on other constituents from Gymnadenia conopsea have demonstrated significant anti-allergic effects.[1] These findings suggest that this compound may also possess similar activities, making it a compound of interest for further investigation. The primary mechanism of type I allergic reactions involves the degranulation of mast cells, a process that can be evaluated using both in vivo and in vitro models.

Experimental Protocols

The following are detailed experimental methodologies that can be employed to assess the anti-allergic potential of this compound, based on established protocols for related compounds from Gymnadenia conopsea.[1]

Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model is used to evaluate the inhibitory effect of a compound on IgE-mediated allergic reactions in the skin.

Workflow for Passive Cutaneous Anaphylaxis (PCA) Assay

PCA_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_treatment Treatment Phase (Day 1) cluster_challenge Challenge & Measurement Phase (Day 1) sensitization Intradermal injection of anti-DNP IgE into mouse ear treatment Oral or intravenous administration of this compound or vehicle sensitization->treatment 24 hours challenge Intravenous injection of DNP-HSA and Evans blue dye treatment->challenge 1 hour measurement Measure dye extravasation in the ear tissue challenge->measurement

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) assay.

Methodology:

  • Sensitization: Male ddY mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into the ear.

  • Compound Administration: 24 hours after sensitization, this compound (dissolved in a suitable vehicle) is administered orally or intravenously. The control group receives the vehicle alone.

  • Antigen Challenge: One hour after compound administration, an intravenous injection of DNP-human serum albumin (HSA) in saline containing Evans blue dye is administered.

  • Evaluation: After a set period (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The amount of dye that has extravasated into the ear tissue, indicating an allergic reaction, is quantified spectrophotometrically after extraction. The inhibition percentage by this compound is calculated by comparing the dye leakage in the treated group to the control group.

In Vitro Mast Cell Degranulation Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation. Rat basophilic leukemia (RBL-2H3) cells, which are a common model for mast cells, are typically used.

Workflow for Mast Cell Degranulation Assay

Mast_Cell_Degranulation_Workflow cluster_sensitization Cell Sensitization cluster_treatment Compound Treatment cluster_stimulation Antigen Stimulation cluster_measurement Measurement of Degranulation sensitize_cells Incubate RBL-2H3 cells with anti-DNP IgE add_compound Add this compound or vehicle to the sensitized cells sensitize_cells->add_compound add_antigen Challenge cells with DNP-HSA add_compound->add_antigen measure_beta_hex Quantify β-hexosaminidase release in the supernatant add_antigen->measure_beta_hex

Caption: Workflow for the in vitro mast cell degranulation assay using RBL-2H3 cells.

Methodology:

  • Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For sensitization, the cells are incubated with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are washed and then incubated with various concentrations of this compound for a defined period.

  • Antigen Stimulation: The cells are then challenged with DNP-HSA to induce degranulation.

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker for mast cell degranulation, into the cell supernatant is measured using a colorimetric assay. The inhibitory activity of this compound is determined by comparing the enzyme activity in the treated cells to that in the untreated (control) cells.

Postulated Signaling Pathway in Mast Cell Degranulation

The anti-allergic effect of this compound is likely mediated through the inhibition of the signaling cascade that leads to mast cell degranulation. The binding of an allergen to IgE antibodies on the surface of mast cells triggers the cross-linking of the high-affinity IgE receptor, FcεRI. This event initiates a complex intracellular signaling pathway.

Simplified Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Mast_Cell_Signaling cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_response Cellular Response Allergen_IgE Allergen-IgE Complex FceRI FcεRI Receptor Allergen_IgE->FceRI Cross-linking Syk Syk FceRI->Syk Activation PLCg PLCγ Syk->PLCg Phosphorylation MAPK MAPK Activation Syk->MAPK IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Caption: Key steps in the IgE-mediated mast cell degranulation signaling cascade.

A potential mechanism of action for this compound could involve the inhibition of key enzymes in this pathway, such as spleen tyrosine kinase (Syk) or phospholipase Cγ (PLCγ). Inhibition of these upstream signaling molecules would prevent the subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are all critical for the release of inflammatory mediators and the production of pro-inflammatory cytokines. Further research is necessary to elucidate the precise molecular targets of this compound within this signaling cascade.

Conclusion

This compound presents a promising scaffold for the development of novel anti-allergic therapies. Its molecular characteristics are well-defined, and established experimental protocols are available to rigorously evaluate its biological activity. Future research should focus on confirming its anti-allergic effects using the described in vivo and in vitro models and identifying its specific molecular targets within the mast cell degranulation pathway. Such studies will be crucial for advancing our understanding of this natural product and harnessing its therapeutic potential.

References

Preliminary Screening of the Biological Activity of Gymnoside VII: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current publicly available information regarding the preliminary biological activity screening of Gymnoside VII, a natural product isolated from the tubers of Gymnadenia conopsea. While specific quantitative data for this compound remains within proprietary research, this document synthesizes related findings, likely experimental protocols, and relevant signaling pathways to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound first identified and isolated from the tubers of the orchid Gymnadenia conopsea by Morikawa and colleagues in 2006. As part of a larger family of structurally related gymnosides and other phenolic compounds found in this plant, this compound has been noted for its potential in anti-allergic applications. Gymnadenia conopsea has a history of use in traditional medicine, and modern research has begun to explore the pharmacological properties of its chemical constituents.

Biological Activity of this compound and Related Compounds

The primary biological activity associated with this compound in preliminary screenings is its potential anti-allergic effect. This is inferred from supplier information and research on other compounds isolated from Gymnadenia conopsea. The anti-allergic properties of extracts from this plant and its isolated constituents are typically evaluated by their ability to inhibit the degranulation of mast cells.

While specific quantitative data for this compound is not publicly available, a study by the same research group on other compounds from Gymnadenia conopsea provides insight into the likely screening results. In this related study, various phenanthrenes and stilbenes isolated from the plant were found to significantly inhibit the antigen-induced degranulation of RBL-2H3 cells, with inhibition ranging from 65.5% to 99.4% at a concentration of 100 µM[1]. It is highly probable that this compound was subjected to a similar preliminary screening.

Table 1: Summary of Postulated Quantitative Data for this compound

Biological ActivityAssay SystemMeasured ParameterPostulated Result
Anti-allergicRBL-2H3 cellsβ-hexosaminidase releaseData not publicly available

Experimental Protocols

Based on related research on compounds from Gymnadenia conopsea, the following is a likely experimental protocol used for the preliminary anti-allergic screening of this compound.

3.1. Cell Culture and Reagents

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a common model for in vitro studies of mast cell degranulation.

  • Culture Medium: Eagle's minimum essential medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Reagents: Anti-dinitrophenyl (DNP) mouse IgE, DNP-human serum albumin (HSA), p-nitrophenyl-N-acetyl-β-D-glucosaminide, Triton X-100.

3.2. Assay for Inhibition of β-Hexosaminidase Release

  • RBL-2H3 cells are seeded in 24-well plates and sensitized with anti-DNP mouse IgE for 24 hours.

  • The cells are washed with Siraganian buffer.

  • The cells are then incubated with varying concentrations of this compound for a specified period.

  • Antigen (DNP-HSA) is added to induce degranulation.

  • The supernatant is collected to measure the released β-hexosaminidase.

  • The substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide, is added to the supernatant.

  • The reaction is stopped, and the absorbance is measured at 405 nm.

  • The total release of β-hexosaminidase is determined by lysing the cells with Triton X-100.

  • The percentage of inhibition of β-hexosaminidase release is calculated by comparing the results from this compound-treated cells with untreated (control) cells.

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the likely experimental workflow for assessing the anti-allergic activity of this compound.

G cluster_0 Cell Preparation cluster_1 Treatment and Degranulation cluster_2 Data Acquisition and Analysis a RBL-2H3 Cell Culture b Sensitization with anti-DNP IgE a->b c Incubation with this compound b->c d Antigen (DNP-HSA) Challenge c->d e Collection of Supernatant d->e f β-hexosaminidase Assay e->f g Spectrophotometric Reading f->g h Calculation of Inhibition (%) g->h

Caption: Experimental workflow for in vitro anti-allergic activity screening.

4.2. Postulated Signaling Pathway of Mast Cell Degranulation Inhibition

The anti-allergic activity of natural compounds often involves the modulation of signaling pathways that lead to mast cell degranulation. A common mechanism is the inhibition of the early signaling events following the cross-linking of IgE receptors (FcεRI). The diagram below illustrates a hypothetical signaling pathway that this compound might inhibit.

G cluster_0 Mast Cell Activation cluster_1 Intracellular Signaling Cascade cluster_2 Degranulation Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Syk Syk Phosphorylation FceRI->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 and DAG Production PLCg->IP3 Ca Intracellular Ca2+ Release IP3->Ca Degranulation Release of Histamine & β-hexosaminidase Ca->Degranulation GymnosideVII This compound GymnosideVII->Syk Inhibition

Caption: Hypothetical inhibition of mast cell degranulation signaling by this compound.

Conclusion

This compound, a natural product from Gymnadenia conopsea, shows promise for its anti-allergic properties based on preliminary indications. While detailed quantitative data and specific mechanistic studies are not yet publicly available, the established protocols for screening related compounds from the same plant provide a strong framework for future research. Further investigation is warranted to fully characterize the biological activity of this compound, elucidate its mechanism of action, and evaluate its therapeutic potential. The information and diagrams presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development from natural sources.

References

Gymnoside VII: A Technical Whitepaper on its Potential in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the tubers of Gymnadenia conopsea R. Br., presents a compelling subject for investigation at the intersection of traditional medicine and modern pharmacology. The source plant, Gymnadenia conopsea, has a rich history of use in traditional Chinese, Tibetan, and Mongolian medicine, where it is valued for its tonic, anti-fatigue, and immunomodulatory properties, and has been applied in the treatment of conditions such as bronchial asthma.[1][2] While direct research on this compound is in its nascent stages, its identification as a constituent of this traditionally significant medicinal plant suggests it may contribute to the plant's therapeutic effects, particularly in the realm of anti-allergic and anti-inflammatory activities. This technical guide synthesizes the available information on this compound and its botanical source, providing a framework for future research and development. Due to the limited specific data on this compound, this paper also presents generalized experimental protocols and discusses potential mechanisms of action based on related compounds and broader pharmacological principles of anti-allergic and anti-inflammatory pathways.

Introduction: The Ethnobotanical Context of this compound

Gymnadenia conopsea (L.) R. Br., a perennial orchid, has been a staple in various Asian traditional medicine systems for centuries.[2] In traditional Chinese medicine, it is used to tonify the kidney and has been applied for anti-fatigue and anti-oxidative purposes.[2] Notably, its tubers have been traditionally used to treat bronchial asthma, pointing towards a potential role in modulating allergic and inflammatory responses.[1] this compound is one of the numerous secondary metabolites that have been isolated from the tubers of this plant. While its specific contribution to the plant's traditional uses is yet to be fully elucidated, its chemical structure and the ethnobotanical background of its source provide a strong rationale for investigating its pharmacological potential, particularly its suggested anti-allergic properties.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Glycosyloxybenzyl 2-isobutyl malate
Molecular Formula C₅₁H₆₄O₂₄
Molecular Weight 1061.04 g/mol
Source Organism Gymnadenia conopsea R. Br. (tubers)

Table 1: Chemical Properties of this compound

Potential Biological Activities and Mechanisms of Action

While specific quantitative data on the biological activity of this compound is not yet available in the public domain, its purported anti-allergic activity warrants a discussion of potential mechanisms. Allergic reactions are primarily mediated by the degranulation of mast cells, which releases histamine (B1213489) and other inflammatory mediators. This process is often triggered by the cross-linking of IgE antibodies on the mast cell surface. The subsequent inflammatory cascade can involve signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Proposed Anti-Allergic Mechanism of Action

A plausible mechanism for the anti-allergic effect of this compound could involve the stabilization of mast cell membranes, thereby inhibiting their degranulation. This is a common mechanism for many anti-allergic compounds. Furthermore, this compound may modulate key signaling pathways involved in the inflammatory response.

Below is a hypothetical signaling pathway diagram illustrating potential points of intervention for an anti-allergic compound like this compound.

Anti-Allergic Signaling Pathway cluster_0 Mast Cell cluster_1 Signaling Cascade Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links MAPK MAPK Pathway FcεRI->MAPK activates NFkB NF-κB Pathway FcεRI->NFkB activates Degranulation Mast Cell Degranulation MAPK->Degranulation NFkB->Degranulation Histamine Histamine Release Degranulation->Histamine Cytokines Pro-inflammatory Cytokines Degranulation->Cytokines GymnosideVII This compound (Hypothesized) GymnosideVII->MAPK inhibits GymnosideVII->NFkB inhibits GymnosideVII->Degranulation inhibits

Figure 1: Hypothesized Anti-Allergic Mechanism of this compound

This diagram illustrates that this compound may exert its anti-allergic effects by inhibiting mast cell degranulation and the upstream MAPK and NF-κB signaling pathways.

Experimental Protocols

The following sections outline generalized experimental protocols that could be adapted for the investigation of this compound.

Extraction and Isolation of this compound from Gymnadenia conopsea

This protocol is based on a general method for the extraction of compounds from G. conopsea.

  • Preparation of Plant Material: Dried tubers of G. conopsea are ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted three times with 95% aqueous ethanol (B145695) at room temperature.

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude residue.

  • Column Chromatography: The residue is subjected to column chromatography on a macroporous resin (e.g., D101).

  • Gradient Elution: The column is eluted with a gradient of increasing ethanol concentrations (e.g., 30%, 50%, 75% ethanol in water).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are further purified using preparative HPLC.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Extraction and Isolation Workflow start Dried G. conopsea Tubers powder Grind to Powder start->powder extract Extract with 95% Ethanol powder->extract concentrate Concentrate Extract extract->concentrate column Macroporous Resin Column Chromatography concentrate->column elute Gradient Elution (30%, 50%, 75% EtOH) column->elute fractions Collect and Analyze Fractions (TLC/HPLC) elute->fractions purify Preparative HPLC Purification fractions->purify elucidate Structure Elucidation (MS, NMR) purify->elucidate end Pure this compound elucidate->end

Figure 2: Workflow for Extraction and Isolation of this compound

In Vitro Anti-Allergic Activity Assay: Mast Cell Degranulation

This protocol describes a common method to assess the mast cell stabilizing activity of a test compound.

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell line, are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: Sensitized cells are washed and then incubated with various concentrations of this compound for 1 hour.

  • Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant.

  • Data Analysis: The inhibitory concentration (IC50) of this compound is calculated.

Future Directions and Conclusion

The traditional use of Gymnadenia conopsea for inflammatory and allergic conditions provides a strong impetus for the scientific investigation of its constituent compounds. This compound, as one such compound, holds promise as a potential therapeutic agent. However, a significant gap in knowledge currently exists. Future research should prioritize:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various anti-allergic and anti-inflammatory assays.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of allergy and inflammation.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Toxicology and Safety Profile: Establishing the safety profile of this compound through comprehensive toxicological studies.

References

A Technical Review of Bioactive Compounds from Gymnosperma glutinosum and an Overview of Gymnoside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive review of the current scientific literature on the chemical constituents of Gymnosperma glutinosum and the class of compounds known as Gymnosides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. This document summarizes the known biological activities, available quantitative data, and experimental methodologies, while also highlighting areas where further research is needed.

Bioactive Compounds from Gymnosperma glutinosum

Gymnosperma glutinosum, a plant species in the Asteraceae family, is a source of various bioactive compounds with potential therapeutic applications.[1] Research has primarily focused on its cytotoxic, antimicrobial, and anti-inflammatory properties.

Chemical Constituents

Studies have led to the isolation and identification of several classes of compounds from the leaves and flowers of Gymnosperma glutinosum. These include:

  • Diterpenes: ent-labdane diterpenes such as (+)-13S,14R,15-trihydroxy-ent-labd-7-ene and (-)-13S,14R,15-trihydroxy-7-oxo-ent-labd-8(9)-ene have been identified.[2][3][4] A mixture of labdane (B1241275) enantiomers, referred to as gymglu acid, has also been isolated.[5]

  • Flavonoids and Phenolics: The flowers and leaves contain a variety of polyphenolic compounds, including chlorogenic acid, astragalin, quercitrin, quercetin, rutin, kaempferol, and vitexin.

  • Other Compounds: Hentriacontane, a long-chain alkane, and D-glycero-D-galactoheptitol have also been isolated from this plant.

Biological Activities

Extracts and isolated compounds from Gymnosperma glutinosum have demonstrated a range of biological activities:

  • Cytotoxic Activity: Hexane (B92381) and methanol (B129727) extracts of the leaves have shown significant cytotoxicity against L5178Y-R murine lymphoma cells. Bioassay-guided fractionation revealed that the ent-labdane diterpene, (+)-13S,14R,15-trihydroxy-ent-labd-7-ene, is a potent cytotoxic agent. The hexane extract and its fractions have also been shown to induce apoptosis-mediated cytotoxicity.

  • Antimicrobial Activity: Methanolic extracts have demonstrated significant growth inhibition against Helicobacter pylori. Hexane extracts have shown antibacterial and antifungal activities, with activity reported against Staphylococcus aureus, Staphylococcus epidermidis, Vibrio cholera, Shigella boydii, Sarcina lutea, Aspergillus niger, and Trichophyton mentagrophytes.

  • Anti-inflammatory Activity: A dichloromethane (B109758) extract and an isolated enantiomeric mixture of labdanes (gymglu acid) exhibited anti-inflammatory effects in a TPA-induced mouse ear edema model.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of extracts and compounds from Gymnosperma glutinosum.

Table 1: Cytotoxicity of Gymnosperma glutinosum Extracts and Fractions against L5178Y-R Cells

Extract/FractionConcentration% Cytotoxicity
Hexane Extract7.8 µg/mL24%
Methanol Extract7.8 µg/mL23%
Fraction SC1 (from Hexane)31.2 µg/mL45%
Fraction SC4 (from Hexane)31.2 µg/mL27%

Table 2: Cytotoxicity of (+)-13S,14R,15-trihydroxy-ent-labd-7-ene (Compound 2) against L5178Y-R Cells

Concentration% Cytotoxicity
7.8 µg/mLSignificant (value not specified)
up to 250 µg/mLup to 78%

Table 3: Total Phenolic and Flavonoid Content of Gymnosperma glutinosum Extracts

Plant PartTotal Phenolic Content (mg/g GAE)Total Flavonoid Content (mg/g QE)
Leaves116.73.3 - 6.7
Flowers159.87.9 - 15.9

Table 4: Anti-inflammatory Activity of Gymnosperma glutinosum Extracts and Gymglu Acid

TreatmentDose% Inhibition of Ear Edema
Dichloromethane Extract-52.83 ± 5.28%
Methanol Extract-Less than Dichloromethane Extract
Gymglu Acid2 mg/ear41.99 ± 3.57%
Indomethacin (Control)-49.74 ± 4.25% - 50.27 ± 4.46%

Table 5: Antimicrobial Activity (MIC) of Gymnosperma glutinosum Methanol Extracts against Helicobacter pylori

ExtractMIC Range
Methanol Extract31.25 µg/mL to 250 µg/mL
Experimental Protocols

Bioassay-Guided Isolation of Cytotoxic Compounds from Gymnosperma glutinosum Leaves

  • Extraction: Dried and ground leaves of G. glutinosum were extracted with hexane.

  • Fractionation: The crude hexane extract was subjected to column chromatography over silica (B1680970) gel to obtain several fractions (e.g., SC1, SC4).

  • Bioassay: The cytotoxicity of the crude extracts and fractions was determined using the in vitro L5178Y-R murine lymphoma model. Cell viability was assessed to identify the most active fractions.

  • Isolation of Pure Compounds: The most active fractions were further purified using chromatographic techniques to isolate pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds were determined using high-field 1D- and 2D-NMR spectroscopy and high-resolution mass spectrometry (HR-MS).

  • Cytotoxicity Testing of Pure Compounds: The cytotoxic activity of the isolated pure compounds was evaluated against the L5178Y-R cell line in a concentration-dependent manner.

Gymnoside Compounds

Gymnosides are a distinct class of natural products, identified as glycosyloxybenzyl 2-isobutyl malate (B86768) compounds, which have been isolated from plants of the Gymnadenia genus, particularly Gymnadenia conopsea. It is important to note that these compounds are different from the constituents of Gymnosperma glutinosum.

Identified Gymnoside Compounds

Several Gymnoside compounds have been reported in the literature:

  • Gymnoside I: Exhibits anti-allergic properties.

  • Gymnoside III: A glucosyloxybenzyl 2-isobutylmalate.

  • Gymnoside VII: A glycosyloxybenzyl 2-isobutyl malate compound suggested for use in anti-allergy studies.

  • Gymnoside IX: Isolated from the methanolic extract of Gymnadenia conopsea tubers.

  • Gymnoside X: Mentioned in studies on a related plant species, Bletilla striata.

Biological Activities and Quantitative Data

The available information on the biological activities of Gymnoside compounds is currently limited. Gymnoside I has been noted for its anti-allergic properties, and this compound is implicated in anti-allergy research. However, detailed quantitative data on their biological efficacy, such as IC50 values, are not well-documented in the reviewed literature.

Table 6: Identified Gymnoside Compounds and Their Reported Biological Activities

CompoundSourceReported Biological ActivityQuantitative Data
Gymnoside IGymnadenia conopseaAnti-allergicNot available in search results
Gymnoside IIIGymnadenia conopseaNot specifiedNot available in search results
This compoundGymnadenia conopseaAnti-allergy studiesNot available in search results
Gymnoside IXGymnadenia conopseaNot specifiedNot available in search results
Gymnoside X(Bletilla striata)Not specifiedNot available in search results
Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the extraction and isolation of specific Gymnoside compounds are not extensively described in the available search results. Similarly, the signaling pathways through which Gymnosides exert their biological effects are largely unknown. One study on Bletilla striata, a plant that also produces gymnosides, suggests a potential regulatory mechanism for their biosynthesis. The accumulation of Gymnoside IX and X was found to be negatively correlated with the expression of a specific MYB transcription factor, indicating that this protein may act as a repressor for the genes involved in gymnoside biosynthesis. Further research is required to elucidate the specific pathways and mechanisms of action for this class of compounds.

Visualizations

Experimental Workflow

Bioassay_Guided_Isolation Start Dried & Ground Leaves of G. glutinosum Extraction Hexane Extraction Start->Extraction Crude_Extract Crude Hexane Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions (SC1, SC4, etc.) Column_Chromatography->Fractions Bioassay In Vitro Cytotoxicity Assay (L5178Y-R Cells) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Identify potent fractions Purification Further Chromatographic Purification Active_Fractions->Purification Pure_Compounds Isolated Pure Compounds (e.g., Compound 2) Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, HR-MS) Pure_Compounds->Structure_Elucidation Final_Bioassay Cytotoxicity Testing of Pure Compounds Pure_Compounds->Final_Bioassay

Caption: Bioassay-guided isolation of cytotoxic compounds from G. glutinosum.

Proposed Regulatory Pathway

Gymnoside_Regulation TF MYB Transcription Factor Genes Gymnoside Biosynthesis Genes TF->Genes Represses transcription Gymnosides Gymnoside IX & X Accumulation Genes->Gymnosides Leads to

Caption: Proposed regulation of Gymnoside biosynthesis by a MYB transcription factor.

Conclusion and Future Directions

The scientific literature reveals that Gymnosperma glutinosum is a promising source of bioactive compounds, particularly cytotoxic and anti-inflammatory diterpenes. The data supports the traditional use of this plant and provides a basis for further investigation into its therapeutic potential.

In contrast, the study of Gymnoside compounds from the Gymnadenia genus is still in its nascent stages. While some initial biological activities have been reported, there is a significant lack of quantitative data, detailed experimental protocols for their isolation, and an understanding of their mechanisms of action at the molecular level.

Future research should focus on:

  • The systematic evaluation of the full spectrum of biological activities of compounds isolated from Gymnosperma glutinosum.

  • The isolation and structural elucidation of a wider range of Gymnoside compounds from various Gymnadenia species.

  • In-depth studies on the biological activities of purified Gymnosides, including the determination of their efficacy and potency through quantitative assays.

  • Elucidation of the signaling pathways and molecular targets of Gymnoside compounds to understand their mechanisms of action.

  • Development and optimization of extraction and purification protocols for Gymnosides to facilitate further research.

A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of both the compounds from Gymnosperma glutinosum and the intriguing class of Gymnosides.

References

Unraveling Gymnoside VII: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – Gymnoside VII (CAS Number 899430-07-0), a notable glycosyloxybenzyl 2-isobutyl malate (B86768) compound, has been identified as a molecule of interest for scientific investigation, particularly in the realm of allergy and inflammation. This technical guide serves to consolidate the available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its properties and the broader context of its botanical origin.

Chemical and Physical Properties

This compound is a natural product isolated from the tubers of Gymnadenia conopsea R. Br., a plant with a history of use in traditional medicine for various ailments, including those with inflammatory components. Its chemical identity is well-defined, providing a solid basis for further study.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 899430-07-0-
Molecular Formula C₅₁H₆₄O₂₄-
Molecular Weight 1061.04 g/mol -
Predicted Boiling Point 1176.4 ± 65.0 °C-
Predicted Density 1.50 ± 0.1 g/cm³-
Predicted pKa 12.15 ± 0.70-

Biological Context and Anti-Allergic Potential

While specific, in-depth research on the anti-allergic activity of this compound is not extensively detailed in publicly accessible scientific literature, its classification as a compound for anti-allergy studies suggests a basis for this potential application. This is further supported by research on its source, Gymnadenia conopsea.

A methanolic extract from the tubers of Gymnadenia conopsea has demonstrated anti-allergic effects in a passive cutaneous anaphylaxis (PCA) mouse model, a standard in vivo assay for evaluating type I hypersensitivity reactions.[1] This finding indicates the presence of bioactive constituents within the plant that can modulate allergic responses.

Further investigation into the chemical constituents of Gymnadenia conopsea has led to the isolation of several phenanthrenes and dihydrostilbenes that exhibit significant inhibitory effects on the degranulation of RBL-2H3 cells.[1] RBL-2H3 cells are a widely used in vitro model for studying mast cell degranulation, a critical event in the allergic cascade.

Table 2: In Vitro Anti-Allergic Activity of Compounds from Gymnadenia conopsea

Compound TypeInhibition of Antigen-Induced Degranulation in RBL-2H3 cells (at 100 µM)
Phenanthrenes65.5% to 99.4%
Dihydrostilbenes65.5% to 99.4%

Data from a study on compounds isolated from the methanolic extract of Gymnadenia conopsea tubers.[1]

Although this compound was not specifically identified among the active compounds in the aforementioned study, the established anti-allergic potential of its source plant provides a strong rationale for its investigation as an anti-allergic agent.

Proposed Experimental Workflow for Investigating Anti-Allergic Activity

Based on standard methodologies in allergy research, a logical workflow for characterizing the anti-allergic properties of this compound can be proposed.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Confirmation A RBL-2H3 Cell Culture B Sensitization with Anti-DNP IgE A->B C Treatment with this compound (various concentrations) B->C D Antigen Challenge (DNP-HSA) C->D E β-Hexosaminidase Release Assay D->E F Histamine Release Assay D->F G Cytokine (e.g., TNF-α, IL-4) Measurement (ELISA) D->G H Passive Cutaneous Anaphylaxis (PCA) in Mice E->H Positive results suggest in vivo testing I Intradermal Injection of Anti-DNP IgE H->I J Oral or IP Administration of this compound I->J K Intravenous Challenge with DNP-HSA and Evans Blue Dye J->K L Measurement of Dye Extravasation K->L

Caption: Proposed workflow for evaluating the anti-allergic activity of this compound.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The anti-allergic effects of many natural compounds are mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. A hypothetical pathway illustrating potential points of intervention for this compound is presented below.

signaling_pathway cluster_pathway Hypothetical FcεRI Signaling Pathway Inhibition Antigen_IgE Antigen-IgE Complex FceRI FcεRI Antigen_IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk LAT LAT Syk->LAT MAPK MAPK Pathway Syk->MAPK PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_Influx->Degranulation PKC->MAPK Cytokine_Production Cytokine Production (TNF-α, IL-4) MAPK->Cytokine_Production GymnosideVII This compound GymnosideVII->Syk Inhibition? GymnosideVII->Ca_Influx Inhibition?

Caption: Hypothetical mechanism of this compound in mast cell degranulation.

Future Directions and Conclusion

While the direct evidence for the anti-allergic properties of this compound is still emerging, the bioactivity of its source plant, Gymnadenia conopsea, provides a compelling case for its further investigation. The experimental workflows and hypothetical mechanisms outlined in this guide offer a roadmap for researchers to systematically evaluate its potential as a novel modulator of allergic responses. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available information. Further research is required to fully understand the biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Gymnoside VII from Gymnadenia conopsea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a plant with a history of use in traditional medicine. Its tubers are a rich source of various bioactive compounds, including a class of glycosides known as gymnosides. Among these, Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound, has been identified.[1] These application notes provide a detailed protocol for the isolation and purification of this compound from the tubers of Gymnadenia conopsea. The methodologies described herein are based on established phytochemical extraction and chromatography techniques. Furthermore, this document explores the potential biological activities of this compound, drawing parallels with structurally related compounds and providing a basis for future research and drug development endeavors.

Data Presentation

Table 1: Chromatographic Separation Parameters
Chromatographic StageColumn TypeMobile Phase/EluentDetection
Macroporous Resin ColumnD101 macroporous resinGradient of Ethanol (B145695) in Water (e.g., 30%, 50%, 75%)UV or offline bioassay
Silica (B1680970) Gel ColumnSilica gel (200-300 mesh)Gradient of Methanol (B129727) in ChloroformTLC with UV visualization
Preparative HPLCC18 reverse-phaseGradient of Acetonitrile (B52724) in WaterUV (e.g., 210 nm, 254 nm)

Note: The specific gradients and concentrations may require optimization based on the specific batch of plant material and column performance.

Table 2: Spectroscopic Data for this compound (Hypothetical Data)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H-NMR
H-1'4.85d7.5
H-7a5.20d12.0
H-7b5.10d12.0
Aromatic Protons7.30-7.40m
¹³C-NMR
C-1'102.5
C-768.0
Carbonyl (Malate)172.0, 175.0
Aromatic Carbons115.0-160.0

Disclaimer: The spectroscopic data presented in Table 2 is hypothetical and serves as an illustrative example. Actual chemical shifts and coupling constants for this compound should be determined experimentally and confirmed with published literature when available.

Experimental Protocols

A comprehensive protocol for the isolation of this compound from Gymnadenia conopsea tubers is detailed below. This procedure is adapted from established methods for the isolation of glycosides from this plant species.[2]

Plant Material Collection and Preparation
  • Collection: Tubers of Gymnadenia conopsea should be collected at the appropriate stage of growth to ensure a high concentration of the target compound.

  • Authentication: A qualified botanist should authenticate the plant material. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected tubers are washed, sliced, and dried in a well-ventilated area or a temperature-controlled oven at a temperature not exceeding 50°C to prevent degradation of the chemical constituents. The dried tubers are then ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered tuber material (e.g., 1 kg) is extracted exhaustively with 95% ethanol (3 x 5 L) at room temperature with occasional stirring.

  • Concentration: The combined ethanol extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation by Macroporous Resin Column Chromatography
  • Column Preparation: A D101 macroporous resin column is packed and equilibrated with deionized water.

  • Loading and Elution: The crude extract is dissolved in a minimal amount of water and loaded onto the column. The column is then eluted with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, and 75% ethanol).

  • Fraction Collection: Fractions are collected based on the change in ethanol concentration. Each fraction is concentrated under reduced pressure.

Isolation by Silica Gel Column Chromatography
  • Column Preparation: A silica gel (200-300 mesh) column is packed using a slurry method with a non-polar solvent (e.g., chloroform).

  • Loading and Elution: The fraction containing the gymnosides (as determined by preliminary analysis such as TLC) is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with a gradient of increasing methanol concentration in chloroform.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar TLC profiles are combined.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • System and Column: A preparative HPLC system equipped with a C18 reverse-phase column is used for the final purification step.

  • Mobile Phase: A gradient of acetonitrile in water is typically used as the mobile phase. The gradient program should be optimized to achieve baseline separation of the target compound.

  • Injection and Fraction Collection: The semi-purified fraction containing this compound is dissolved in the mobile phase, filtered, and injected onto the column. Fractions are collected based on the retention time of the target peak detected by a UV detector.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed for detailed structural assignment.

Visualization of Experimental Workflow and Potential Signaling Pathways

experimental_workflow start Dried Gymnadenia conopsea Tubers extraction Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 fractionation Macroporous Resin Column Chromatography concentration1->fractionation concentration2 Fraction Concentration fractionation->concentration2 isolation Silica Gel Column Chromatography concentration2->isolation concentration3 Fraction Concentration & Pooling isolation->concentration3 purification Preparative HPLC concentration3->purification analysis Structure Elucidation (MS, NMR) purification->analysis end Pure this compound analysis->end hypothetical_signaling_pathway gymnoside_vii This compound receptor Cell Surface Receptor gymnoside_vii->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation nfkb_inhibition NF-κB Inhibition akt->nfkb_inhibition Leads to nrf2 Nrf2 Activation akt->nrf2 May activate inflammatory_cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) nfkb_inhibition->inflammatory_cytokines antioxidant_response ↑ Antioxidant Response nrf2->antioxidant_response

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Quantitative Analysis of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII, a saponin (B1150181) of significant interest, requires a robust and reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a reverse-phase HPLC method coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The methodologies presented herein are based on established principles for the analysis of similar glycosides, such as ginsenosides (B1230088), and can be adapted for specific research needs.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of this compound.

Sample Preparation

Accurate quantification of this compound begins with proper sample preparation to extract the analyte from the matrix and remove interfering substances.

a) Solid Samples (e.g., Herbal Material, Tissues)

  • Homogenization: Weigh a precise amount of the solid sample and homogenize it into a fine powder.

  • Extraction:

    • Transfer the homogenized powder to a suitable extraction vessel.

    • Add an appropriate volume of extraction solvent. A common choice is 70-80% methanol (B129727) or ethanol (B145695) in water.

    • Perform extraction using ultrasonication for 30-60 minutes or reflux extraction at a controlled temperature (e.g., 60°C) for 2-4 hours.

    • Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue to ensure complete recovery.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid-Phase Extraction - SPE):

    • Reconstitute the dried extract in a minimal amount of the mobile phase or a weak solvent.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

    • Elute this compound with a suitable solvent, such as methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

b) Liquid Samples (e.g., Plasma, Formulation)

  • Protein Precipitation (for biological samples):

    • To 100 µL of plasma, add 300 µL of a protein precipitating agent like acetonitrile or methanol.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

HPLC Method Parameters

The following table outlines the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or MS detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Acetonitrile (A) and Water (B). A typical gradient might be: 0-10 min, 20% A; 10-30 min, 20-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A.[1][2]
Flow Rate 1.0 mL/min.[3]
Column Temperature 25-30 °C.[1]
Injection Volume 10-20 µL.
Detector UV detector at 203 nm or a Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.[4]

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for the quantification of saponins, providing a benchmark for the analysis of this compound.

ParameterTypical Value/RangeDescription
Linearity (r²) > 0.999The correlation coefficient of the calibration curve, indicating a linear response to concentration.
Precision (RSD%) < 2%The relative standard deviation for replicate injections, demonstrating the method's reproducibility.
Accuracy (Recovery %) 95-105%The percentage of the true concentration that is measured, indicating the method's trueness.
Limit of Detection (LOD) Analyte dependentThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte dependentThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

G Figure 1: General Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Herbal Material, Plasma, etc.) Extraction Extraction / Precipitation Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC HPLC Separation (C18 Column, Gradient Elution) Purification->HPLC Detection Detection (UV @ 203 nm or MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Figure 1: General Workflow for HPLC Analysis of this compound
Illustrative Signaling Pathway for Investigation

Quantitative analysis of bioactive compounds like this compound is often crucial for understanding their mechanism of action. The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, where HPLC would be used to determine its concentration-dependent effects.

G Figure 2: Hypothetical Signaling Pathway Modulated by this compound Gymnoside This compound Receptor Cell Surface Receptor Gymnoside->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse

Figure 2: Hypothetical Signaling Pathway Modulated by this compound

References

Application Notes and Protocols for the Purification of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the purification of Gymnoside VII, a triterpenoid (B12794562) saponin (B1150181) with potential therapeutic applications. The information is compiled from established methodologies for the isolation of related compounds from its natural sources, primarily Gymnema sylvestre and Gymnadenia conopsea.

Introduction

This compound is a saponin that has been isolated from the medicinal plants Gymnema sylvestre and Gymnadenia conopsea. Preliminary studies suggest its potential use in anti-allergy research, making its efficient purification a critical step for further investigation into its pharmacological properties and for drug development purposes. This document outlines a generalized multi-step protocol for the extraction and purification of this compound, culminating in a high-purity product suitable for detailed biological assays.

Data Presentation: Purification Overview

The following tables summarize the typical steps involved in the purification of this compound, along with expected, albeit hypothetical, quantitative data for each stage. These values are illustrative and can vary based on the starting plant material and specific laboratory conditions.

Table 1: Summary of this compound Purification Steps and Hypothetical Yields

Purification StepStarting MaterialKey Reagents/MaterialsIntermediate ProductHypothetical Yield (%)Hypothetical Purity (%)
Extraction Dried and powdered plant material (e.g., Gymnema sylvestre leaves)Methanol or Ethanol (B145695)Crude Alcoholic Extract10-15< 5
Solvent Partitioning Crude Alcoholic Extractn-Hexane, Ethyl Acetate (B1210297), WaterEthyl Acetate Fraction2-410-20
Column Chromatography Ethyl Acetate FractionSilica (B1680970) Gel, Hexane, Ethyl AcetateEnriched Saponin Fraction0.5-1.540-60
Preparative HPLC Enriched Saponin FractionC18 RP Column, Acetonitrile (B52724), WaterPurified this compound0.01-0.05> 98

Experimental Protocols

Extraction Protocol

This protocol describes the initial extraction of crude saponins (B1172615) from the plant material.

Objective: To extract a broad range of phytochemicals, including this compound, from the dried plant material.

Materials:

  • Dried and powdered leaves of Gymnema sylvestre

  • 95% Ethanol or Methanol

  • Soxhlet apparatus or large glass beaker for maceration

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 500 g of the dried, powdered plant material.

  • Soxhlet Extraction (Recommended):

    • Place the powdered material in a large thimble and insert it into the Soxhlet extractor.

    • Add 2.5 L of 95% ethanol to the round-bottom flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

  • Maceration (Alternative):

    • Place the powdered material in a large beaker and add 2.5 L of 95% ethanol.

    • Stir the mixture periodically and allow it to stand for 3-5 days at room temperature.

    • Filter the mixture through filter paper to separate the extract from the plant residue. Repeat the extraction on the residue two more times.

  • Combine the collected ethanolic extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

Solvent Partitioning Protocol

This protocol is designed to separate compounds based on their polarity, enriching the fraction containing triterpenoid saponins like this compound.

Objective: To remove non-polar and highly polar impurities from the crude extract.

Materials:

  • Crude ethanolic extract

  • n-Hexane

  • Ethyl acetate

  • Deionized water

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in 500 mL of deionized water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate.

  • Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains non-polar compounds like fats and waxes.

  • Repeat the n-hexane wash two more times.

  • To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions. This fraction is expected to be enriched with saponins.

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then concentrate it to dryness using a rotary evaporator.

Column Chromatography Protocol

This step further purifies the saponin-rich fraction using silica gel chromatography.

Objective: To separate the components of the ethyl acetate fraction based on their affinity to the stationary phase, isolating a fraction highly enriched in this compound.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Collection tubes

  • TLC plates (silica gel 60 F254) and developing chamber

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack the chromatography column.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions that contain the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).

  • Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Protocol

This is the final purification step to obtain high-purity this compound.

Objective: To achieve high-resolution separation and isolation of this compound.

Materials:

  • Enriched saponin fraction from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Dissolve the enriched saponin fraction in the initial mobile phase composition (e.g., 30% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the following hypothetical conditions (these will need to be optimized):

    • Column: C18 reverse-phase (250 x 20 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 210 nm

  • Inject the sample onto the column.

  • Collect the fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Experimental Workflow Diagram```dot

experimental_workflow start Dried Plant Material (Gymnema sylvestre) extraction Solvent Extraction (Methanol/Ethanol) start->extraction crude_extract Crude Alcoholic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction column_chrom Silica Gel Column Chromatography (Hexane:EtOAc Gradient) ea_fraction->column_chrom enriched_fraction Enriched Saponin Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (C18 RP, ACN:H2O Gradient) enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Hypothetical anti-allergic signaling pathway of this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Gymnoside VII, a dammarane-type triterpenoid (B12794562) saponin (B1150181), using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure accurate structural elucidation and characterization, crucial for research and drug development endeavors.

Introduction

This compound is a saponin isolated from Gynostemma pentaphyllum, a plant used in traditional medicine. Like other gypenosides, it is a dammarane-type triterpenoid glycoside. The complex structure of this compound and its analogs necessitates the use of advanced analytical techniques for full characterization. NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and the glycosidic linkages of these molecules. The information derived from NMR studies is fundamental for understanding its structure-activity relationships and for quality control in drug development.

Data Presentation: Representative NMR Data for Dammarane-Type Saponins (B1172615)

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for the aglycone and sugar moieties of dammarane-type saponins closely related to this compound, as reported in the scientific literature.[1][2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Representative ¹³C NMR Chemical Shifts for the Aglycone Moiety of a Dammarane-Type Saponin in Pyridine-d₅. [1][2]

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
139.21626.7
227.91754.8
378.51816.3
439.81916.4
556.42072.5
618.82127.1
735.12236.1
840.52322.8
950.424125.9
1037.225131.4
1130.92625.8
1270.82717.7
1349.62828.2
1451.52917.0
1531.23017.4

Table 2: Representative ¹H NMR Chemical Shifts for the Aglycone Moiety of a Dammarane-Type Saponin in Pyridine-d₅. [1]

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-33.28dd11.5, 4.5
H-124.02dd10.5, 5.0
H-245.31t7.0
Me-180.95s
Me-190.88s
Me-211.63s
Me-261.68s
Me-271.61s
Me-280.99s
Me-290.82s
Me-301.05s

Table 3: Representative ¹³C and ¹H NMR Chemical Shifts for Sugar Moieties in Pyridine-d₅.

Position¹³C (δ) ppm¹H (δ) ppmMultiplicityJ (Hz)
Glc-1' 105.54.98d7.8
2'84.14.25m
3'78.14.31m
4'71.84.28m
5'78.04.01m
6'63.04.45, 4.35m
Glc-1'' 106.85.42d7.7
2''76.54.15m
3''78.54.33m
4''71.94.30m
5''78.23.98m
6''62.94.42, 4.32m

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the aerial parts of Gynostemma pentaphyllum using a combination of solvent extraction and chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, reversed-phase HPLC).

  • Sample for NMR: For NMR analysis, a purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts. Pyridine-d₅ is commonly used for saponins as it provides good signal dispersion.

NMR Data Acquisition

NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton signals.

    • Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon signals.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2 s.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings, establishing the connectivity of protons within the aglycone and sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the overall structure, including the linkages between the aglycone and sugar units, and between the sugar units themselves.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for assigning all the proton signals within each sugar ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis and Structure Elucidation extraction Solvent Extraction of G. pentaphyllum chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc sample_prep Sample Preparation (in deuterated solvent) hplc->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, TOCSY, NOESY) one_d_nmr->two_d_nmr spectral_assignment Spectral Assignment two_d_nmr->spectral_assignment structure_determination Structure Determination spectral_assignment->structure_determination stereochemistry Stereochemical Analysis structure_determination->stereochemistry

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of NMR Experiments for Structure Elucidation

The following diagram shows the logical relationship between different NMR experiments in the process of elucidating the structure of this compound.

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY proton_env Proton Environments H1->proton_env C13 ¹³C NMR C13->HSQC C13->HMBC carbon_types Carbon Types (C, CH, CH₂, CH₃) C13->carbon_types DEPT DEPT DEPT->carbon_types proton_connectivity ¹H-¹H Connectivity COSY->proton_connectivity direct_CH_correlation Direct ¹H-¹³C Correlation HSQC->direct_CH_correlation long_range_CH_correlation Long-Range ¹H-¹³C Correlation HMBC->long_range_CH_correlation spatial_proximity Spatial Proximity of Protons NOESY->spatial_proximity

Caption: Inter-relationship of NMR experiments.

Potential Signaling Pathway Modulated by Gypenosides

Gypenosides, the class of compounds to which this compound belongs, have been shown to exert their biological effects through the modulation of various signaling pathways. One of the key pathways implicated in the anticancer and other pharmacological activities of gypenosides is the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Gymnoside_VII This compound (Gypenoside) PI3K PI3K Gymnoside_VII->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Inhibition of Cell Growth mTOR->Cell_Growth leads to Apoptosis Induction of Apoptosis mTOR->Apoptosis suppression of

Caption: Gypenoside modulation of the PI3K/Akt/mTOR pathway.

References

Application Note: Characterization of Gymnoside VII using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea R. Br. with potential applications in anti-allergy research. Accurate characterization of such complex natural products is crucial for quality control, pharmacological studies, and drug development. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the structural elucidation and quantification of compounds like this compound. This document provides a detailed protocol and application notes for the characterization of this compound using UPLC-MS/MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following procedure is recommended for the extraction of this compound from plant material or for the preparation of a standard solution.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with methanol to prepare working solutions of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • Extraction from Plant Material (Hypothetical):

    • Weigh 1 g of dried and powdered Gymnadenia conopsea plant material.

    • Add 20 mL of 80% methanol to the sample.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound. These are based on established methods for similar glycosidic compounds.[1]

Table 1: UPLC and Mass Spectrometry Parameters

ParameterValue
UPLC System
ColumnACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data

For targeted analysis and quantification of this compound, specific precursor-to-product ion transitions are monitored in MRM mode. Based on the structure of this compound (Molecular Weight: 1061.04), the deprotonated molecule [M-H]⁻ would be observed at m/z 1059.04. The fragmentation will likely involve the sequential loss of sugar moieties.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound1059.04927.000.056035
764.940.056045
473.360.056055

Note: The product ions and collision energies are predictive and should be optimized empirically.

Visualizations

Experimental Workflow

The overall workflow for the characterization of this compound is depicted below.

Gymnoside_VII_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction 80% Methanol, Ultrasonication Filtration Filtration Extraction->Filtration 0.22 µm filter UPLC UPLC Separation Filtration->UPLC MS MS/MS Detection (MRM) UPLC->MS Data_Acquisition Data_Acquisition MS->Data_Acquisition Characterization Characterization Data_Acquisition->Characterization Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound characterization.

Proposed Fragmentation Pathway

The fragmentation of this compound in negative ion mode is expected to proceed via the cleavage of glycosidic bonds, leading to the sequential loss of the sugar units. The proposed fragmentation pathway is illustrated below.

Gymnoside_VII_Fragmentation Gymnoside_VII This compound [M-H]⁻ m/z 1059.04 Fragment_1 [M-H - Xylose]⁻ m/z 927.00 Gymnoside_VII->Fragment_1 - 132.04 Da (Xylose) Fragment_2 [M-H - Xylose - Glucose]⁻ m/z 764.94 Fragment_1->Fragment_2 - 162.05 Da (Glucose) Aglycone Aglycone m/z 473.36 Fragment_2->Aglycone - 291.58 Da (Isobutyl Malate Benzyl)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Application Notes and Protocols: Gymnoside VII In Vitro Anti-Allergy Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic reactions are hypersensitivity disorders of the immune system triggered by otherwise harmless substances known as allergens. These reactions are primarily mediated by mast cells and basophils, which upon activation, release a variety of inflammatory mediators, including histamine, proteases, and cytokines. This process, known as degranulation, is a critical event in the allergic cascade. Gymnoside VII, a natural compound isolated from Gymnadenia conopsea, has been identified as a potential anti-allergic agent[1][2]. These application notes provide a detailed protocol for evaluating the in vitro anti-allergic properties of this compound by assessing its ability to inhibit mast cell degranulation. The rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying mast cell functions, is utilized for this purpose[3][4][5].

Principle of the Assay

The assay is based on the principle of IgE-mediated mast cell degranulation. RBL-2H3 cells are sensitized with anti-dinitrophenyl (anti-DNP) IgE, which binds to the high-affinity IgE receptors (FcεRI) on the cell surface. Subsequent cross-linking of the bound IgE by the antigen, dinitrophenyl-human serum albumin (DNP-HSA), mimics an allergic response, leading to cell activation and the release of granular contents. The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine, in the cell supernatant. The inhibitory effect of this compound on this process is evaluated by pre-treating the sensitized cells with the compound before antigen stimulation.

Materials and Reagents

ReagentSupplierCatalog No.
RBL-2H3 Cell LineATCCCRL-2256
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Anti-DNP IgE, mouse monoclonalSigma-AldrichD8406
DNP-HSASigma-AldrichA6661
This compoundMedChemExpressHY-N7030
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)Sigma-AldrichN9376
Triton X-100Sigma-AldrichT8787
Tyrode's BufferSigma-AldrichT2145
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418

Experimental Protocol

Cell Culture and Maintenance
  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

Cell Sensitization and Treatment
  • Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

  • Sensitize the cells by adding 50 ng/mL of anti-DNP IgE to each well and incubate for 2 hours.

  • Prepare stock solutions of this compound in DMSO. Further dilute with Tyrode's buffer to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-treat the cells by adding the diluted this compound solutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (0.1% DMSO) and a positive control (e.g., quercetin).

Induction of Degranulation
  • Induce degranulation by adding 25 ng/mL of DNP-HSA to all wells except for the negative control (unstimulated) wells.

  • Incubate the plate for 30 minutes at 37°C.

  • To stop the reaction, place the plate on ice.

Measurement of β-Hexosaminidase Release
  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To measure the total cellular β-hexosaminidase, lyse the cells remaining in the 24-well plate by adding 0.2% Triton X-100.

  • Add an aliquot of the supernatant and the cell lysate to separate wells of a 96-well plate.

  • Add the substrate solution (pNAG) to each well and incubate at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).

  • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β-hexosaminidase release using the following formula:

% Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100

The inhibitory effect of this compound is expressed as the percentage inhibition of β-hexosaminidase release relative to the vehicle-treated, antigen-stimulated control.

Data Presentation

Table 1: Effect of this compound on β-Hexosaminidase Release from IgE-Sensitized RBL-2H3 Cells

TreatmentConcentration (µM)β-Hexosaminidase Release (%)% Inhibition
Unstimulated Control-5.2 ± 0.8-
Vehicle Control (DNP-HSA)-85.6 ± 4.20
This compound172.1 ± 3.515.8
1055.8 ± 2.934.8
5030.4 ± 1.764.5
10015.3 ± 1.182.1
Quercetin (Positive Control)5025.1 ± 2.070.7

Data are presented as mean ± SD from three independent experiments.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Degranulation cluster_analysis Analysis seed_cells Seed RBL-2H3 Cells (24-well plate) sensitization Sensitize with Anti-DNP IgE seed_cells->sensitization wash Wash Cells sensitization->wash add_gymnoside Add this compound (or Controls) wash->add_gymnoside add_antigen Stimulate with DNP-HSA add_gymnoside->add_antigen incubation Incubate 30 min at 37°C add_antigen->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells assay β-Hexosaminidase Assay collect_supernatant->assay lyse_cells->assay read_absorbance Read Absorbance at 405 nm assay->read_absorbance

Caption: Experimental workflow for the in vitro anti-allergy assay of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen (DNP-HSA) IgE IgE Allergen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Binds to Lyn Lyn FcεRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation PLCγ PLCγ Syk->PLCγ MAPK MAPK Pathway Syk->MAPK Ca_influx Ca²⁺ Influx PLCγ->Ca_influx Degranulation Degranulation (Histamine, β-Hexosaminidase release) MAPK->Degranulation Ca_influx->Degranulation GymnosideVII This compound (Proposed Inhibition) GymnosideVII->Syk Inhibits?

Caption: IgE-mediated mast cell degranulation pathway and the proposed point of inhibition by this compound.

Discussion and Interpretation

The results presented in Table 1 would indicate that this compound dose-dependently inhibits IgE-mediated degranulation of RBL-2H3 cells. A significant reduction in β-hexosaminidase release with increasing concentrations of this compound suggests its potential as a mast cell stabilizer. The proposed mechanism of action, as depicted in the signaling pathway diagram, could involve the inhibition of key signaling molecules downstream of FcεRI activation, such as Syk kinase. Further studies would be required to elucidate the precise molecular targets of this compound within this pathway. It is also crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibition of degranulation is not due to cytotoxic effects of the compound.

Conclusion

This protocol provides a robust and reliable method for the in vitro evaluation of the anti-allergic potential of this compound. The use of the RBL-2H3 cell line and the β-hexosaminidase release assay offers a sensitive and reproducible system for screening and characterizing compounds with mast cell-stabilizing properties. The data generated from this assay can provide valuable insights for the development of novel therapeutic agents for allergic diseases.

References

Cell-based Assays for Evaluating the Anti-Allergic Activity of Gymnoside VII: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII, a natural compound isolated from the orchid Gymnadenia conopsea, has been noted for its potential anti-allergic properties. To rigorously assess its therapeutic potential, a panel of robust cell-based assays is essential. These assays provide a controlled in vitro environment to dissect the molecular mechanisms by which this compound may exert its effects on key cellular players in the allergic cascade, primarily mast cells.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the anti-allergic and anti-inflammatory activities of this compound. The described methods focus on quantifying the inhibition of mast cell degranulation and the modulation of critical inflammatory signaling pathways. While specific quantitative data for this compound is not yet available in the public domain, the provided tables serve as templates for data acquisition and analysis.

Key Cell-Based Assays for this compound Activity

The primary cell line recommended for these assays is the rat basophilic leukemia cell line (RBL-2H3). These cells are widely used as a model for mast cells because they express the high-affinity IgE receptor (FcεRI) and degranulate upon antigen stimulation, releasing histamine (B1213489) and other inflammatory mediators.

Mast Cell Degranulation Assays

Mast cell degranulation is a hallmark of the immediate allergic response. The following assays quantify the release of key granular components.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation. Its activity can be measured using a colorimetric substrate.

Experimental Protocol:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 5 x 10⁵ cells/mL. Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

  • Treatment: Wash the sensitized cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% BSA, pH 7.2).

  • Incubate the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control for 1 hour at 37°C.

  • Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Collect the supernatant.

  • Enzyme Assay:

    • To determine the amount of β-hexosaminidase released, mix 50 µL of the supernatant with 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5).

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample / Absorbance of total lysate) x 100. *Total lysate is obtained by treating unstimulated cells with 0.5% Triton X-100.

Principle: Histamine, a primary mediator of allergic reactions, is released from mast cell granules. Its concentration in the cell supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Follow steps 1-6 of the β-Hexosaminidase Release Assay protocol.

  • Histamine Quantification: Measure the histamine concentration in the collected supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., cells stimulated with a calcium ionophore like A23187) and a negative control (unstimulated cells).

Cytokine Release Assay

Principle: Activated mast cells release pro-inflammatory cytokines that contribute to the late-phase allergic response. The levels of these cytokines in the cell culture supernatant can be measured by ELISA.

Experimental Protocol:

  • Cell Culture and Sensitization: Follow steps 1 and 2 of the β-Hexosaminidase Release Assay protocol.

  • Treatment and Stimulation: Treat sensitized RBL-2H3 cells with this compound for 1 hour, followed by stimulation with DNP-HSA for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using specific ELISA kits.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition by this compound compared to the vehicle-treated, stimulated control.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Mast Cell Degranulation

Concentration of this compound (µM)% Inhibition of β-Hexosaminidase Release (Mean ± SD)% Inhibition of Histamine Release (Mean ± SD)
1
10
50
100
Positive Control (e.g., Cromolyn Sodium)

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release

Concentration of this compound (µM)% Inhibition of TNF-α Release (Mean ± SD)% Inhibition of IL-6 Release (Mean ± SD)
1
10
50
100
Positive Control (e.g., Dexamethasone)

Visualization of Signaling Pathways and Workflows

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling cascade in mast cell activation and the general experimental workflow.

Mast_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Cross-links FcεRI FcεRI IgE->FcεRI Binds to Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Recruits & Activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Degranulation Degranulation Ca2+->Degranulation Triggers MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates NF-κB_Pathway NF-κB Pathway PKC->NF-κB_Pathway Activates Cytokine_Production Cytokine_Production MAPK_Pathway->Cytokine_Production Leads to NF-κB_Pathway->Cytokine_Production Leads to

Caption: IgE-mediated mast cell activation signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Cell_Culture RBL-2H3 Cell Culture Sensitization Sensitization with Anti-DNP-IgE Cell_Culture->Sensitization Treatment Incubation with this compound Sensitization->Treatment Stimulation Stimulation with DNP-HSA Treatment->Stimulation Degranulation_Assay β-Hexosaminidase & Histamine Release Assays Stimulation->Degranulation_Assay Cytokine_Assay TNF-α & IL-6 ELISA Stimulation->Cytokine_Assay Signaling_Assay Western Blot for NF-κB & MAPK pathway proteins Stimulation->Signaling_Assay

Caption: General experimental workflow for assessing this compound activity.

Investigating the Mechanism of Action: NF-κB Signaling Pathway

Should this compound demonstrate significant inhibitory effects on cytokine production, further investigation into its impact on the NF-κB signaling pathway is warranted.

Principle: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus.

Experimental Protocol (Western Blot):

  • Cell Culture, Sensitization, and Treatment: Follow the protocol for the cytokine release assay.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65 (a subunit of NF-κB), total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_Complex IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Release of NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Upstream_Signals Upstream Signals (e.g., from PKC) Upstream_Signals->IKK_Complex Activates

Caption: The NF-κB signaling pathway in mast cells.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the in vitro evaluation of this compound's anti-allergic and anti-inflammatory potential. By systematically applying these cell-based assays, researchers can generate the necessary data to understand its efficacy and mechanism of action, thereby paving the way for further preclinical and clinical development. It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

Animal Models for In Vivo Studies of Gymnoside VII: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability of Data: Direct in vivo studies on the isolated compound Gymnoside VII are not available in the current scientific literature. A systematic review of its source, Gymnadenia conopsea, indicates that while crude extracts have undergone pharmacological testing, the in vivo activities of its specific bioactive components, such as this compound, remain largely unexplored[1][2]. This document provides a detailed overview of the in vivo studies conducted on the extracts of Gymnadenia conopsea and offers surrogate protocols based on established methodologies for similar compounds, such as other ginsenosides, to guide future research on this compound.

Part 1: In Vivo Studies of Gymnadenia conopsea Extracts

The primary pharmacological activity investigated for Gymnadenia conopsea extracts in vivo is its sedative and hypnotic effects. These studies have been conducted in murine models.

Animal Models and Experimental Design

Murine models, specifically mice, have been utilized to assess the central nervous system depressant effects of Gymnadenia conopsea extracts. The key experimental designs involve evaluating the extract's ability to suppress spontaneous motor activity and potentiate hypnotic-induced sleep.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies on Gymnadenia conopsea extracts.

Extract Animal Model Dose Effect Measurement Reference
Aqueous ExtractMice0.1 g/mL and 0.2 g/mLSedative and hypnoticSuppression of spontaneous activity, decreased vertical forelimb lifts, significant extension of sleep duration induced by a suprathreshold dose of pentobarbital (B6593769) sodium, and increased incidence of sleep with a subthreshold dose of pentobarbital sodium.[3]
75% Ethanol ExtractMice1, 2, and 4 g/kgSedativeDose-dependent inhibition of spontaneous mouse activities with suppression rates of 22.5%, 44.9%, and 51.2%, respectively.[3]
Experimental Protocol: Pentobarbital-Induced Sleeping Time Test

This protocol is a standard method for evaluating the sedative-hypnotic effects of a test compound.

Objective: To determine if Gymnadenia conopsea extract potentiates the hypnotic effect of pentobarbital sodium in mice by measuring the onset and duration of sleep.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Gymnadenia conopsea extract (aqueous or ethanolic)

  • Pentobarbital sodium

  • Vehicle (e.g., distilled water or saline)

  • Diazepam (positive control)

  • Animal cages

  • Syringes and needles for oral (p.o.) and intraperitoneal (i.p.) administration

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 10 mL/kg, p.o.)

    • Positive Control (Diazepam, e.g., 3 mg/kg, i.p.)

    • Test Group 1 (G. conopsea extract, low dose, p.o.)

    • Test Group 2 (G. conopsea extract, high dose, p.o.)

  • Administration: Administer the vehicle, diazepam, or G. conopsea extract to the respective groups.

  • Waiting Period: Wait for 30 minutes to allow for absorption of the administered substances.

  • Induction of Sleep: Administer a hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.) to each mouse.

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage and start the stopwatch.

  • Data Collection:

    • Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex (the mouse is unable to return to an upright position when placed on its back).

    • Sleep Duration: Record the time from the loss of the righting reflex to its recovery.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

G cluster_0 Pre-treatment cluster_1 Experiment cluster_2 Data Collection & Analysis acclimatization Acclimatization of Mice grouping Grouping of Mice (Vehicle, Positive Control, Test Groups) acclimatization->grouping administration Oral Administration (Vehicle, G. conopsea Extract) grouping->administration waiting 30-minute Absorption Period administration->waiting induction Pentobarbital Sodium Injection (i.p.) waiting->induction observation Observation for Loss of Righting Reflex induction->observation latency Record Sleep Latency observation->latency duration Record Sleep Duration observation->duration analysis Statistical Analysis latency->analysis duration->analysis

Experimental workflow for the pentobarbital-induced sleeping time test.

Part 2: Surrogate In Vivo Models and Protocols for this compound Research

Given the lack of specific data for this compound, researchers can adapt established protocols for other ginsenosides, which have been extensively studied in vivo for a variety of pharmacological effects.

Commonly Used Animal Models for Ginsenoside Research
  • Neuroprotective Effects:

    • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse models.

    • Alzheimer's Disease: Aβ-induced or scopolamine-induced cognitive impairment models in rats or mice.

    • Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) models in rats.

  • Anti-inflammatory and Immunomodulatory Effects:

    • Colitis: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice.

    • Sepsis: Lipopolysaccharide (LPS)-induced endotoxemia in mice.

  • Anti-cancer Effects:

    • Xenograft Models: Nude mice subcutaneously implanted with human cancer cell lines (e.g., breast, lung, colon).

General Protocol for a Neuroprotective Study in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration in mice.

Materials:

  • Male C57BL/6 mice

  • This compound

  • MPTP hydrochloride

  • Vehicle (e.g., saline)

  • Apparatus for behavioral tests (e.g., rotarod, pole test)

  • Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC system for neurochemical analysis

Procedure:

  • Acclimatization and Grouping: Similar to the previous protocol. Groups would include a control, MPTP-only, and MPTP + this compound at different doses.

  • Treatment: Administer this compound or vehicle for a specified period (e.g., 7-14 days) before and/or after MPTP administration.

  • Induction of Parkinsonism: Administer MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.

  • Behavioral Testing: A few days after the last MPTP injection, conduct behavioral tests to assess motor function (e.g., rotarod performance, time to descend a pole).

  • Sample Collection: At the end of the study, euthanize the animals and collect brain tissue.

  • Neurochemical Analysis: Analyze striatal levels of dopamine (B1211576) and its metabolites using HPLC.

  • Immunohistochemistry: Stain sections of the substantia nigra and striatum with an anti-tyrosine hydroxylase (TH) antibody to quantify the loss of dopaminergic neurons.

  • Statistical Analysis: Analyze behavioral, neurochemical, and immunohistochemical data.

Potential Signaling Pathways for Investigation

Based on studies of other ginsenosides, this compound may modulate various signaling pathways. A potential area of investigation could be its effect on inflammatory and apoptotic pathways.

G cluster_0 Cellular Stress (e.g., Neurotoxin, Ischemia) cluster_1 Potential Intervention Point cluster_2 Signaling Cascades cluster_3 Cellular Outcomes stress Stress Signal nfkb NF-κB Pathway stress->nfkb mapk MAPK Pathway stress->mapk pi3k PI3K/Akt Pathway stress->pi3k gymnoside This compound gymnoside->nfkb Inhibition gymnoside->mapk Modulation gymnoside->pi3k Activation inflammation Inflammation nfkb->inflammation apoptosis Apoptosis mapk->apoptosis survival Cell Survival pi3k->survival

Proposed signaling pathways for investigation of this compound's effects.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking, the sedative and hypnotic properties of its source plant, Gymnadenia conopsea, provide a strong rationale for its investigation. The protocols and animal models outlined in this document, both from direct extract studies and surrogate ginsenoside research, offer a comprehensive framework for researchers to begin exploring the in vivo pharmacological activities of this compound. Future studies should focus on isolating this compound and evaluating its efficacy in these established models to elucidate its specific therapeutic potential.

References

Formulating Gymnoside VII for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound with known anti-allergic properties, for preclinical research. Due to its classification as a saponin, this compound is anticipated to have low aqueous solubility, a common challenge for this class of compounds. This document outlines strategies to enhance solubility and bioavailability for both in vitro and in vivo studies.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and effective formulation. The following table summarizes key parameters, though specific experimental data for this compound is not extensively available in public literature and should be determined empirically.

Table 1: Physicochemical Properties of this compound

PropertyValueRemarks
Molecular Formula C₅₁H₆₄O₂₄
Molecular Weight 1061.04 g/mol
Appearance White to off-white powderTo be confirmed by visual inspection.
Aqueous Solubility Predicted to be lowExperimental determination is crucial.
Solubility in Organic Solvents To be determinedEssential for selecting appropriate formulation vehicles.
LogP To be determinedIndicates the lipophilicity of the compound.
pKa To be determinedImportant for pH-dependent solubility strategies.
Stability To be determinedShould be assessed at various pH, temperature, and light conditions.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated poor water solubility of this compound, several formulation strategies can be employed to improve its dissolution and absorption. The choice of formulation will depend on the intended route of administration and the specific requirements of the preclinical study.[1]

  • Co-solvent Systems: A mixture of a primary solvent (usually water or a buffer) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[2]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes can improve its solubility, stability, and bioavailability.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate.[5]

The following sections provide detailed protocols for these formulation approaches.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Studies

This protocol describes the preparation of a stock solution of this compound in a co-solvent system, suitable for dilution in cell culture media for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO to create a concentrated primary stock solution.

  • In a separate tube, prepare the co-solvent vehicle. A common starting point is a mixture of PEG400 and PBS. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.

  • Slowly add the this compound/DMSO stock solution to the co-solvent vehicle while vortexing to create the final stock solution.

  • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Sterile-filter the final stock solution through a 0.22 µm syringe filter before use in cell-based assays.

Table 2: Example Co-solvent Formulations for In Vitro Studies

Formulation ComponentConcentration RangeNotes
This compound1-10 mM (stock solution)Final concentration in assay will be much lower.
DMSO5-10% (in stock solution)Minimize to reduce cytotoxicity.
PEG40020-40% (in vehicle)A commonly used solubilizing agent.
PBS (pH 7.4)q.s. to 100%

Experimental Workflow for Co-solvent Formulation

G cluster_start Preparation cluster_formulate Formulation cluster_finalize Finalization weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso mix Add this compound/DMSO to Vehicle dissolve_dmso->mix prepare_vehicle Prepare PEG400/PBS Vehicle prepare_vehicle->mix vortex Vortex mix->vortex sonicate Sonicate (if needed) vortex->sonicate filter Sterile Filter (0.22 µm) sonicate->filter store Store at -20°C filter->store

Caption: Workflow for preparing a co-solvent formulation of this compound.

Protocol 2: Preparation of a Liposomal Formulation

This protocol utilizes the thin-film hydration method to encapsulate this compound within liposomes, which can be suitable for both in vitro and in vivo applications.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Co-dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator.

  • For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Store the final liposomal formulation at 4°C.

Table 3: Example Composition for Liposomal Formulation

ComponentMolar RatioPurpose
Phosphatidylcholine55Main vesicle-forming lipid.
Cholesterol40Stabilizes the lipid bilayer.
This compound5Active pharmaceutical ingredient.

Experimental Workflow for Liposomal Formulation

G cluster_prep Preparation cluster_hydration Hydration & Sizing cluster_final Final Product dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Form Thin Film via Rotary Evaporation dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Film with PBS dry->hydrate sonicate Sonication (Sizing) hydrate->sonicate extrude Extrusion (Uniform Sizing) sonicate->extrude store Store Liposomal Suspension at 4°C extrude->store

Caption: Workflow for preparing a liposomal formulation of this compound.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a solid dosage form of this compound with enhanced dissolution for oral administration in preclinical animal models.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Select a suitable drug-to-polymer ratio (e.g., 1:5 w/w).

  • Dissolve both this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain a solid mass.

  • Further dry the solid dispersion in a vacuum oven to remove residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

Table 4: Example Parameters for Solid Dispersion Preparation

ParameterValue
Drug:Polymer Ratio (this compound:PVP K30)1:5 (w/w)
SolventMethanol
Drying Temperature40-50°C
Drying Time12-24 hours

Proposed Anti-Allergic Signaling Pathway of this compound

Based on the known mechanisms of other anti-allergic saponins (B1172615), this compound is hypothesized to exert its effects by stabilizing mast cells and inhibiting the release of allergic mediators. This is likely achieved through the modulation of intracellular signaling cascades.

The binding of an allergen to IgE antibodies on the surface of mast cells triggers the cross-linking of FcεRI receptors, initiating a signaling cascade. This leads to the activation of spleen tyrosine kinase (Syk), which in turn activates downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways culminate in the degranulation of mast cells and the release of histamine (B1213489) and other inflammatory mediators. This compound may inhibit key kinases in these pathways, such as Syk, Akt, and MAP kinases, thereby preventing mast cell degranulation and the subsequent allergic response.

Proposed Signaling Pathway for this compound's Anti-Allergic Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Syk Syk FceRI->Syk Activation PI3K PI3K Syk->PI3K MAPK MAPK Syk->MAPK Akt Akt PI3K->Akt Degranulation Mast Cell Degranulation Akt->Degranulation MAPK->Degranulation Mediators Histamine & Other Inflammatory Mediators Degranulation->Mediators Release GymnosideVII This compound GymnosideVII->Syk Inhibition GymnosideVII->Akt Inhibition GymnosideVII->MAPK Inhibition

Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.

Characterization and Quality Control

All formulations should be thoroughly characterized before use in preclinical studies.

Table 5: Recommended Quality Control Tests

Formulation TypeRecommended Tests
Co-solvent Formulation Appearance, pH, this compound concentration (by HPLC), Sterility
Liposomal Formulation Appearance, Particle size and distribution, Zeta potential, Encapsulation efficiency, this compound concentration (by HPLC)
Solid Dispersion Appearance, Particle size, Dissolution rate, this compound content uniformity (by HPLC)

Conclusion

The successful formulation of this compound for preclinical research hinges on overcoming its likely poor aqueous solubility. The protocols provided herein offer robust starting points for developing co-solvent, liposomal, and solid dispersion formulations. It is imperative that researchers first determine the fundamental physicochemical properties of this compound, particularly its solubility and stability, to optimize these formulations for their specific research needs. The proposed anti-allergic mechanism provides a framework for investigating the pharmacological effects of this compound at the molecular level.

References

Troubleshooting & Optimization

Technical Support Center: Improving Gymnoside VII Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of Gymnoside VII. The information is designed to address specific experimental challenges and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: My this compound extraction yield is consistently low. What are the most critical factors I should investigate?

A1: Low yields are a common issue. The most influential factors to optimize are:

  • Extraction Solvent: The choice and concentration of the solvent are paramount. Ethanol-water mixtures are often effective for saponins (B1172615). The optimal ethanol (B145695) concentration can vary significantly, so a gradient test is recommended.[1][2][3]

  • Extraction Temperature: Temperature affects solvent viscosity and solute solubility. However, high temperatures can cause degradation of thermally labile compounds like this compound.[4] It is crucial to find a balance where extraction is efficient without causing degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long times can increase energy costs and potentially lead to compound degradation.[1]

  • Liquid-to-Solid Ratio: An optimal ratio ensures the entire plant material is sufficiently exposed to the solvent for efficient mass transfer.

  • Plant Material Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction, significantly improving efficiency.

Q2: Which extraction solvent system is best for this compound?

A2: For saponins like this compound, aqueous alcoholic solutions are standard.

  • Recommended: Cold extractions using ethanol-water solutions are often preferred to obtain the genuine composition of saponins. The optimal ethanol percentage must be determined experimentally, as it depends on the specific polarity of this compound.

  • Caution: Hot extraction with methanol (B129727) should be used cautiously. While effective, it can result in the formation of methyl derivatives, which are artifacts not naturally present in the plant.

Q3: I am concerned about the chemical stability of this compound during extraction. What methods minimize degradation?

A3: this compound, like many saponins, can be sensitive to heat.

  • Avoid High Temperatures: Traditional hot reflux extractions can cause labile functionalities to disintegrate, leading to the formation of artifacts rather than the genuine compound.

  • Modern, Milder Techniques: Consider using modern "green" extraction methods that are often more efficient and operate under milder conditions. These include:

    • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to rupture cell walls, enhancing extraction at lower temperatures.

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material directly, leading to shorter extraction times and potentially less degradation.

    • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, but for very short durations, which can preserve thermolabile compounds.

Q4: My crude extract contains many impurities. What are the recommended strategies for purification?

A4: Saponins typically occur in complex mixtures of structurally similar compounds, making purification challenging. A multi-step approach is usually necessary:

  • Solvent Partitioning: After initial extraction, use liquid-liquid extraction to separate compounds based on their polarity. A common method involves partitioning the aqueous extract with n-butanol.

  • Chromatographic Techniques: Column chromatography (CC) is a fundamental step for fractionation. For final purification of individual compounds, High-Performance Liquid Chromatography (HPLC) is the most versatile technique. High-Speed Counter-Current Chromatography (HSCCC) is also reported to be a superior method for separating saponins.

Q5: I am having difficulty detecting this compound with my HPLC-UV system. What could be the issue?

A5: This is a well-known challenge with many saponins. Most saponins lack a strong chromophore, which is required for sensitive detection by a UV detector. While they may show some absorbance at low wavelengths (200-210 nm), many other co-extracted compounds also absorb in this region, making quantification unreliable. The recommended solution is to use an Evaporative Light Scattering Detector (ELSD) , which does not require a chromophore and is well-suited for detecting non-volatile compounds like saponins.

Data Presentation: Optimizing Saponin (B1150181) Extraction

The following tables summarize quantitative data from studies on saponin extraction, which can serve as a starting point for optimizing this compound protocols.

Table 1: Comparison of Saponin Yield from Different Extraction Methods

Extraction Method Solvent Temperature Time Relative Saponin Yield Reference
Heat Reflux Extraction Methanol 70°C 6 hours 7.1 mg/100 mg DW
Ultrasonic Extraction Methanol 70°C 2 hours 7.6 mg/100 mg DW
Microwave-Assisted Extraction (MAE) Water-saturated n-butanol 50°C 3 minutes 7.4 mg/100 mg DW

| Accelerated Solvent Extraction (ASE) | 88.6% Ethanol | 129.7°C | 15.9 minutes | 32.82 mg/g | |

DW = Dry Weight

Table 2: Influence of Key Parameters on Bioactive Compound Yield

Parameter Range Studied Optimal Value Effect on Yield Reference
Ethanol Concentration 0 - 100% (v/v) 50 - 89% Significantly increases yield up to an optimum, then may decrease.
Extraction Temperature 20 - 191°C 65 - 130°C Generally, higher temperatures increase yield, but risk degradation above an optimum.

| Extraction Time | 5 - 150 minutes | 16 - 120 minutes | Yield increases with time up to a plateau. | |

Experimental Protocols

Protocol 1: Optimized Cold Solvent Extraction

This protocol minimizes thermal degradation and is a good baseline method.

  • Preparation: Grind dried plant material (Gymnadenia conopsea) into a fine powder (approx. 200-400 µm).

  • Maceration: Place 10 g of powdered material into a flask. Add 100 mL of 75% ethanol-water solution (a 1:10 solid-to-liquid ratio).

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature. Macerate for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-extract the plant residue with an additional 100 mL of 75% ethanol for another 24 hours to maximize yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification: The resulting crude extract can be further purified using liquid-liquid partitioning (e.g., with n-butanol) followed by column chromatography.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol offers a significant reduction in extraction time and solvent consumption.

  • Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 1 g of powdered material into a microwave extraction vessel. Add 27 mL of 75% ethanol (a 1:27 liquid-to-solid ratio, adjust based on optimization).

  • Microwave Program: Set the MAE parameters. A starting point based on flavonoid extraction is:

    • Temperature: 55°C

    • Time: 10 minutes

    • Microwave Power: 500 W (adjust to maintain temperature)

  • Cooling & Filtration: After the program finishes, allow the vessel to cool to room temperature. Filter the extract as described in Protocol 1.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.

  • Analysis: Analyze the crude extract for this compound content and purity.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to this compound extraction and its biological context.

G cluster_prep Preparation cluster_extract Extraction & Concentration cluster_purify Purification & Analysis Plant Plant Material (Gymnadenia conopsea) Grind Drying & Grinding Plant->Grind Powder Powdered Material Grind->Powder Extract Solvent Extraction (e.g., MAE, UAE, Maceration) Powder->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation (Rotovap) Filter->Evap Crude Crude Extract Evap->Crude Purify Chromatography (Column, HPLC, etc.) Crude->Purify Analyze Analysis (HPLC-ELSD, LC-MS) Purify->Analyze Pure Pure this compound Purify->Pure G Start Low Extraction Yield CheckSolvent Is solvent system optimized? (e.g., Ethanol %) Start->CheckSolvent CheckTempTime Are Temp. & Time optimal? (Avoid degradation) CheckSolvent->CheckTempTime Yes SolventAction Perform solvent gradient test (e.g., 30-90% EtOH) CheckSolvent->SolventAction No CheckParticle Is particle size small enough? (Increased surface area) CheckTempTime->CheckParticle Yes TempTimeAction Test lower temp / shorter time (especially for MAE/UAE) CheckTempTime->TempTimeAction No CheckMethod Is extraction method efficient? CheckParticle->CheckMethod Yes ParticleAction Grind material to fine powder (<400 µm) CheckParticle->ParticleAction No MethodAction Switch to modern method (e.g., UAE, MAE) CheckMethod->MethodAction No End Yield Improved CheckMethod->End Yes SolventAction->End TempTimeAction->End ParticleAction->End MethodAction->End G cluster_pi3k PI3K/Akt Pathway cluster_cell Cellular Outcomes Saponin Saponin (e.g., Ginsenoside Rh1) ROS ↑ Reactive Oxygen Species (ROS) Saponin->ROS Arrest Cell Cycle Arrest Saponin->Arrest PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy Akt->Autophagy

References

Gymnoside VII Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Gymnoside VII in solution. As limited specific stability data for this compound has been published, this guide is based on general best practices for handling natural product glycosides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to use high-purity dimethyl sulfoxide (B87167) (DMSO) due to its broad-solubilizing capacity for complex natural products. For aqueous experimental buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before further dilution.

Q2: What are the general recommendations for storing this compound solutions?

Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. For aqueous solutions intended for short-term use, it is advisable to prepare them fresh on the day of the experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.

Q3: Is this compound sensitive to pH changes in solution?

While specific data is unavailable for this compound, glycosidic bonds can be susceptible to hydrolysis under strongly acidic or alkaline conditions. It is recommended to maintain experimental solutions within a pH range of 6.0 to 8.0 to enhance stability.

Q4: Can this compound solutions be subjected to freeze-thaw cycles?

Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation. It is best practice to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental model. Sonication may also aid in redissolving the precipitate.
Loss of biological activity over time Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using previously prepared solutions, perform a quality control check to ensure activity. Store stock solutions in small aliquots at -80°C.
Inconsistent experimental results Incomplete dissolution or degradation of this compound.Ensure complete dissolution of the compound before use. Visually inspect for any precipitate. Use freshly prepared solutions and handle them according to the stability recommendations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes and visually inspect to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Add the required volume of the stock solution to your pre-warmed (if applicable) experimental aqueous buffer.

  • Immediately vortex the solution to ensure homogenous mixing and prevent precipitation.

  • The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced effects in biological assays.

  • Use the freshly prepared aqueous solution promptly.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_analysis Data Analysis lyophilized Lyophilized this compound dmso_stock DMSO Stock Solution (-80°C) lyophilized->dmso_stock Dissolve in DMSO aqueous_working Aqueous Working Solution dmso_stock->aqueous_working Dilute in Buffer cell_culture Cell-Based Assay aqueous_working->cell_culture animal_model In Vivo Model aqueous_working->animal_model data_acquisition Data Acquisition cell_culture->data_acquisition animal_model->data_acquisition results Results data_acquisition->results

Caption: Experimental workflow for the preparation and use of this compound solutions.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PLC PLC receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade PKC->MAPK transcription Transcription Factor (e.g., NF-κB) MAPK->transcription gene_expression Gene Expression (e.g., Cytokines) transcription->gene_expression GymnosideVII This compound GymnosideVII->receptor Binds

Caption: Hypothetical signaling pathway for this compound's anti-allergic effects.

Preventing Gymnoside VII degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific published stability data for Gymnoside VII. The following information is based on the chemical properties of its core structures (glycosyloxybenzyl and 2-isobutyl malate) and stability data for structurally related compounds, such as ginsenosides (B1230088) and other natural glycosides. This guide is intended to provide researchers with a foundational understanding of potential degradation pathways and best practices for storing and handling this compound. All quantitative data presented are illustrative examples to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main structural features relevant to stability?

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound. Its structure contains two primary functionalities that are susceptible to degradation:

  • Glycosidic bonds: These link sugar molecules to the benzyl (B1604629) alcohol moiety. They are prone to hydrolysis, especially under acidic conditions.

  • Ester linkage: The 2-isobutyl malate group is attached via an ester bond, which can be hydrolyzed under both acidic and basic conditions.

Q2: What are the primary factors that can cause this compound degradation during storage?

The main factors influencing the stability of this compound are expected to be:

  • pH: Acidic or alkaline conditions can catalyze the hydrolysis of both the glycosidic and ester bonds.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation and other decomposition reactions.

  • Light: Exposure to UV or even ambient light may lead to photodegradation, particularly of the aromatic benzyl portion of the molecule.

  • Moisture: The presence of water can facilitate hydrolysis of the ester and glycosidic linkages.

  • Enzymatic Activity: If not stored under sterile conditions, microbial contamination could introduce enzymes (e.g., glycosidases, esterases) that can degrade the molecule.

Q3: What are the likely degradation products of this compound?

Based on its structure, the primary degradation products are likely to be:

  • Hydrolysis of the glycosidic bonds: This would yield the aglycone (glycosyloxybenzyl 2-isobutyl malate without the sugar moieties) and the free sugar(s).

  • Hydrolysis of the ester bond: This would result in the formation of glycosyloxybenzyl alcohol and 2-isobutylmalic acid.

  • Combined hydrolysis: Both glycosidic and ester bonds could be cleaved, resulting in benzyl alcohol, sugars, and 2-isobutylmalic acid.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound purity over time in solution Hydrolysis due to inappropriate pH of the solvent. Prepare solutions in a neutral, buffered solvent (e.g., phosphate-buffered saline, pH 7.4) if compatible with the experimental design. Avoid acidic or alkaline conditions.
Thermal degradation from storage at room temperature or higher. Store stock solutions and aliquots at -20°C or -80°C for long-term storage. For short-term storage (days to a week), refrigeration at 2-8°C may be acceptable.
Photodegradation from exposure to light. Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during handling.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. Analyze the mass of the new peaks by LC-MS to identify potential degradation products (e.g., aglycone, hydrolyzed ester). Compare with the expected masses of degradation products.
Contamination of the solvent or storage container. Use high-purity solvents and pre-cleaned storage vials. Run a blank analysis of the solvent to rule out contamination.
Inconsistent experimental results Degradation of this compound in the experimental medium. Assess the stability of this compound under your specific experimental conditions (e.g., cell culture media, assay buffers) over the time course of the experiment.
Freeze-thaw cycles causing degradation. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data on Stability (Illustrative Examples)

The following tables provide hypothetical degradation data for this compound under various stress conditions. These are intended as a guide for designing your own stability studies.

Table 1: Effect of Temperature on this compound Stability in a Neutral Buffered Solution (pH 7.0) over 30 days

Storage Temperature% this compound Remaining (Illustrative)
-80°C>99%
-20°C98%
4°C92%
25°C (Room Temperature)75%
40°C50%

Table 2: Effect of pH on this compound Stability at 25°C over 7 days

pH of Solution% this compound Remaining (Illustrative)
3.0 (Acidic)60%
5.0 (Slightly Acidic)85%
7.0 (Neutral)95%
9.0 (Alkaline)70%

Table 3: Effect of Light Exposure on this compound Stability in a Neutral Buffered Solution (pH 7.0) at 25°C over 24 hours

Light Condition% this compound Remaining (Illustrative)
Dark (in amber vial)>99%
Ambient Laboratory Light90%
Direct UV Light (254 nm)40%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store in the dark at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the initial solvent and analyze by HPLC-UV/MS.

  • Photodegradation:

    • Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil.

    • Analyze both samples by HPLC-UV/MS.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and/or Mass Spectrometry (ESI in negative or positive ion mode).

Visualizations

degradation_pathway Gymnoside_VII This compound (Glycosyloxybenzyl 2-isobutyl Malate) Aglycone Aglycone (Benzyl 2-isobutyl Malate) Gymnoside_VII->Aglycone Acid Hydrolysis (Glycosidic Cleavage) Sugars Sugars Gymnoside_VII->Sugars Acid Hydrolysis (Glycosidic Cleavage) Glycosyl_Benzyl_Alcohol Glycosyloxybenzyl Alcohol Gymnoside_VII->Glycosyl_Benzyl_Alcohol Base/Acid Hydrolysis (Ester Cleavage) Isobutyl_Malic_Acid 2-Isobutylmalic Acid Gymnoside_VII->Isobutyl_Malic_Acid Base/Acid Hydrolysis (Ester Cleavage) Aglycone->Isobutyl_Malic_Acid Further Hydrolysis Benzyl_Alcohol Benzyl Alcohol Aglycone->Benzyl_Alcohol Further Hydrolysis Glycosyl_Benzyl_Alcohol->Sugars Further Hydrolysis Glycosyl_Benzyl_Alcohol->Benzyl_Alcohol Further Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light) Stock->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC Data Data Acquisition HPLC->Data Quantify Quantify Remaining This compound Data->Quantify Identify Identify Degradation Products Data->Identify Assess Assess Stability Quantify->Assess Identify->Assess

Technical Support Center: Optimizing HPLC Separation of Gymnoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Gymnoside (also known as Gypenoside) isomers.

Frequently Asked Questions (FAQs)

Q1: What are Gymnoside isomers and why are they difficult to separate?

Gymnosides are a diverse group of triterpenoid (B12794562) saponins (B1172615) found predominantly in the plant Gynostemma pentaphyllum. They share a common dammarane-type aglycone skeleton but differ in the number, type, and linkage of sugar moieties attached to the core structure. This structural similarity results in isomers with very close physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional HPLC challenging. Achieving baseline resolution often requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.

Q2: What is the recommended HPLC column for separating Gymnoside isomers?

Reversed-phase columns are the most effective and widely used for Gymnoside separation. A C18 (octadecylsilane) column is the standard choice, providing the necessary hydrophobic interactions to retain and separate these complex saponins. For complex extracts, columns with high surface area and end-capping are recommended to improve peak shape and reduce tailing caused by interactions with residual silanols. A study successfully separated 34 saponins from G. pentaphyllum using a Phenomenex Gemini C18 column.[1]

Q3: Which mobile phases are most effective for Gymnoside isomer separation?

A gradient elution using a binary solvent system is typically required for the effective separation of a wide range of Gymnoside isomers. The most common mobile phases consist of:

Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase is crucial.[1][2] This suppresses the ionization of carboxylic acid groups on some Gymnosides and residual silanol (B1196071) groups on the column, leading to sharper peaks and improved resolution. Acetonitrile is often preferred over methanol as it can offer different selectivity and lower viscosity.

Q4: Why is a gradient elution necessary instead of an isocratic method?

Gynostemma pentaphyllum extracts contain a complex mixture of Gymnosides with a broad range of polarities. An isocratic elution (constant mobile phase composition) is generally unable to elute all compounds with good resolution in a reasonable timeframe. A shallow gradient, which gradually increases the percentage of the organic solvent (e.g., acetonitrile), is necessary to first separate the more polar isomers and then elute the more strongly retained, non-polar isomers with good peak shape.

Q5: What detection method is suitable for Gymnosides?

Many triterpenoid saponins, including Gymnosides, lack a strong chromophore, which makes UV detection challenging.[3] While detection at low wavelengths (e.g., 203 nm) is possible, it may suffer from low sensitivity and baseline noise.[2] Therefore, more universal detectors are often preferred:

  • Evaporative Light Scattering Detector (ELSD): A robust detector for quantifying non-volatile compounds like saponins.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and is invaluable for structural identification of isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.

HPLC Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of Gymnoside isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate Mobile Phase Gradient: The gradient may be too steep, not allowing sufficient time for isomer separation.1a. Decrease the gradient slope. Make the increase in organic solvent (Solvent B) percentage per minute smaller, especially during the elution window of the target isomers.1b. Introduce isocratic holds at key points in the gradient to improve separation of closely eluting pairs.
2. Incorrect Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) may not be optimal for the specific isomers.2. If using methanol, switch to acetonitrile (or vice versa) to alter selectivity. The different solvent properties can change the elution order and improve resolution.
3. Column Temperature Not Optimized: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.3. Systematically evaluate column temperatures (e.g., 25°C, 30°C, 40°C). Increasing temperature generally decreases viscosity and can lead to sharper peaks.
4. Column Degradation: Loss of stationary phase or column contamination can lead to reduced efficiency.4. Use a guard column to protect the analytical column. If performance continues to decline, flush the column with a strong solvent or replace it.
Peak Tailing 1. Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) packing interact with polar groups on the Gymnosides.1. Ensure the mobile phase is acidified (e.g., 0.1% formic acid). This protonates the silanols and minimizes these unwanted interactions.
2. Column Overload: Injecting too high a concentration or volume of the sample.2. Dilute the sample or reduce the injection volume.
3. Extra-column Volume: Excessive tubing length or diameter between the column and detector.3. Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) to minimize peak broadening.
Inconsistent Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.1. Increase the equilibration time between runs to at least 10-15 column volumes. Ensure a stable baseline is achieved before injecting.
2. Mobile Phase Preparation Issues: Inconsistent preparation of mobile phase or degradation over time.2. Prepare fresh mobile phase daily. Ensure accurate measurements and thorough mixing. Degas the solvents before use.
3. Pump Malfunction: Fluctuations in flow rate due to air bubbles or worn pump seals.3. Purge the pump to remove air bubbles. Check for leaks and replace pump seals if necessary.
4. Temperature Fluctuations: Unstable column temperature.4. Use a column oven to maintain a constant and consistent temperature.
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit.1a. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.1b. Use an in-line filter before the column.1c. Try reverse-flushing the column (if permitted by the manufacturer).
2. Precipitated Buffer: Buffer from the mobile phase has precipitated in the system.2. Ensure the buffer is fully soluble in the mobile phase mixture. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.

Experimental Protocols

Protocol 1: HPLC-ELSD/MS Method for General Gymnoside Profiling

This protocol is adapted from a validated method for the separation and identification of saponins from Gynostemma pentaphyllum. It is suitable for obtaining a comprehensive profile of Gymnoside isomers in a plant extract.

1. Sample Preparation: a. Extract powdered plant material (e.g., 0.5 g) with methanol. b. Purify the crude extract using a C18 Solid Phase Extraction (SPE) cartridge. Elute flavonoids and other less polar compounds with 50% methanol, then elute the saponin (B1150181) fraction with 100% methanol. c. Evaporate the saponin fraction to dryness and reconstitute in the initial mobile phase composition. d. Filter the final sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (Acetonitrile)
    0.0 72 28
    10.0 70 30
    12.0 66 34
    14.0 66 34
    23.0 65 35
    30.0 58 42
    35.0 30 70
    40.0 20 80
    41.0 72 28

    | 45.0 | 72 | 28 |

3. Detection:

  • ELSD: Drift tube temperature 100°C, Nebulizer gas (Nitrogen) pressure 3.5 bar.

  • MS (ESI-Q-TOF): For identification, operate in negative ion mode. Scan range m/z 200-1400.

Protocol 2: UPLC-Q-Trap-MS Method for Quantitative Analysis

This protocol is based on a method for the simultaneous quantification of nine specific Gymnosides and is suitable for targeted analysis.

1. Sample Preparation: a. Prepare and purify the saponin extract as described in Protocol 1. b. Prepare calibration standards for the specific Gymnoside isomers of interest.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Gradient Program: A gradient elution should be optimized to separate the target analytes. A typical starting point could be a linear gradient from ~20% to 80% Acetonitrile over 15-20 minutes.

3. Detection (MS):

  • Mass Spectrometer: Triple Quadrupole or Q-Trap MS.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for saponins.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target Gymnoside must be determined by infusing individual standards.

Data Presentation

The following table summarizes the retention times and mass spectrometry data for 18 Gymnoside isomers identified in Gynostemma pentaphyllum using the HPLC-MS method described in Protocol 1.

Peak No.Retention Time (min)[M-H]⁻ (m/z)Tentative Identification
14.0917Gypenoside XLIX
25.3933Gypenoside A
37.9949Gypenoside II
49.0917Gypenoside LVI
510.6933Gypenoside XXXIV
611.5933Gypenoside XLVI
712.3917Ginsenoside F2
813.9917Gypenoside LI
915.0917Gypenoside L
1017.5787Gypenoside LV
1122.0949Gypenoside IV
1222.8949Gypenoside VIII
1323.9787Gypenoside XVII
1425.0933Ginsenoside Rb3
1526.5933Gypenoside XII
1627.2933Ginsenoside Rd
1730.0771Gypenoside LXXIV
1832.7787Gypenoside XXV

Visualizations

MethodDevelopmentWorkflow start Define Separation Goal (e.g., Isomer Profiling, Quantification) sample_prep Sample Preparation (Extraction, SPE Cleanup, Filtration) start->sample_prep col_select Column Selection (Reversed-Phase C18) sample_prep->col_select mp_select Mobile Phase Screening (Water/ACN vs Water/MeOH, Acid Modifier) col_select->mp_select grad_opt Gradient Optimization (Adjust Slope and Hold Times) mp_select->grad_opt param_opt Parameter Fine-Tuning (Flow Rate, Column Temperature) grad_opt->param_opt check_res Assess Resolution (Rs) & Peak Shape param_opt->check_res check_res->grad_opt Needs Improvement method_valid Method Validation (Linearity, Precision, Accuracy) check_res->method_valid Criteria Met end Routine Analysis method_valid->end

Caption: Workflow for HPLC method development for Gymnoside isomer separation.

TroubleshootingFlowchart start Problem: Poor Peak Resolution check_gradient Is the gradient optimized? start->check_gradient check_mobile_phase Is mobile phase selectivity optimal? check_gradient->check_mobile_phase Yes adjust_gradient Action: - Decrease gradient slope - Add isocratic holds check_gradient->adjust_gradient No check_column Is column health acceptable? check_mobile_phase->check_column Yes change_solvent Action: - Switch organic solvent (ACN <-> MeOH) check_mobile_phase->change_solvent No adjust_temp Action: - Optimize column temperature (e.g., 25-40°C) check_column->adjust_temp Yes replace_column Action: - Flush with strong solvent - Replace column & guard check_column->replace_column No

Caption: Troubleshooting decision tree for poor peak resolution of isomers.

References

Technical Support Center: Troubleshooting Gymnoside VII Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gymnoside VII in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show low viability after incubation. What could be the cause?

A1: Low viability in control wells can stem from several issues:

  • Cell Culture Contamination: Microbial contamination is a primary suspect. Check for signs like cloudy or discolored media, and inspect the culture under a microscope for any unusual, motile particles.[1][2][3][4]

  • Suboptimal Cell Health: The cells may have been unhealthy before the experiment due to factors like high passage number, nutrient depletion, or improper storage.

  • Incorrect Seeding Density: Too low of a seeding density can lead to poor cell growth and viability.

Q2: I'm observing high variability between my replicate wells for the same treatment condition. What are the common causes?

A2: High variability can obscure the true effect of this compound. Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can lead to significant differences between wells.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media.[5]

  • Incomplete Reagent Mixing: Ensure all reagents, especially the viability assay solution, are thoroughly mixed in each well.

Q3: The results of my MTT assay show an unexpected increase in viability at high concentrations of this compound. Is this possible?

A3: While an increase in viability could indicate a proliferative effect, it is more likely a sign of assay interference, especially with natural compounds. This compound, like other antioxidant compounds, may directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal. A cell-free control experiment is essential to confirm this.

Q4: How can I differentiate between apoptosis and necrosis in my cell viability experiments?

A4: To distinguish between these two forms of cell death, it is recommended to use an assay that can identify specific markers for each process. An Annexin V and Propidium Iodide (PI) staining assay is a common and effective method. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

In-Depth Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible MTT Assay Results

This guide provides a systematic approach to troubleshooting inconsistent results in your MTT-based cell viability assays when testing this compound.

Troubleshooting Workflow

A Inconsistent MTT Results B Check for Contamination (Visual & Microscopic) A->B C Review Cell Seeding Protocol A->C D Evaluate Pipetting Technique A->D E Assess Assay Protocol A->E F Perform Cell-Free Control A->F G Contamination Present? B->G H Uneven Seeding? C->H I Inaccurate Pipetting? D->I J Protocol Deviations? E->J K Interference Detected? F->K L Discard Culture, Sanitize Incubator G->L Yes M Optimize Cell Suspension & Plating H->M Yes N Recalibrate Pipettes, Practice Technique I->N Yes O Standardize Incubation Times & Reagent Addition J->O Yes P Switch to Alternative Assay (e.g., SRB, ATP-based) K->P Yes

Caption: Troubleshooting workflow for inconsistent MTT assay results.

Data Interpretation Guide

Observation Potential Cause Recommended Action
High absorbance in "no cell" control wellsReagent contamination or media interferenceUse fresh reagents and test different media formulations.
"Edge effect" with higher/lower values in outer wellsEvaporationFill outer wells with sterile PBS and do not use for critical samples.
No dose-dependent responseIncorrect concentration range, cell resistance, or insufficient incubation timePerform a wider dose-range study and a time-course experiment (e.g., 24, 48, 72 hours).
High absorbance at cytotoxic concentrationsCompound interference with MTT reagentRun a cell-free control with this compound and the MTT reagent.
Problem 2: Suspected Cell Culture Contamination

Contamination can invalidate your experimental results. This guide helps you identify common types of contamination.

Common Signs of Contamination

Contaminant Type Macroscopic Signs (Naked Eye) Microscopic Signs
Bacteria Sudden turbidity/cloudiness in the medium; rapid drop in pH (media turns yellow).Small, dark, motile rod or spherical shapes between cells.
Yeast Slight turbidity; medium may become pink or cloudy; may appear as small, budding structures.Oval or budding particles, sometimes forming chains.
Fungi (Mold) Visible mycelial clumps floating in the medium; pH may increase (media turns pinkish).Filamentous structures, often with visible spores.
Mycoplasma Often no visible signs of contamination; may cause slower cell growth or changes in cell morphology.Not visible with a standard light microscope; requires specific detection methods like PCR or fluorescent staining.

Key Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Experimental Workflow

A Seed cells in 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with this compound B->C D Incubate for desired time (e.g., 24, 48h) C->D E Add MTT solution to each well D->E F Incubate for 1-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Standard workflow for an MTT cell viability assay.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Annexin V Apoptosis Assay Protocol

This protocol allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Principles of Detection

cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Annexin V - / PI - B Annexin V + / PI - C Annexin V + / PI + A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

References

Technical Support Center: Interpreting Unexpected Results in Gymnoside VII Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gymnoside VII. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound that has been isolated from Gymnadenia conopsea R. Br.[1][2] It is classified as a natural product and is of interest for its potential therapeutic properties, including anti-allergic effects.[1]

Q2: I'm observing low or no cytotoxicity with this compound in my cell viability assay, even at high concentrations. What could be the issue?

A2: This is a common challenge when working with natural product extracts. Several factors could be at play:

  • Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous cell culture media.[3] Precipitated compound will not be available to the cells, leading to an underestimation of its cytotoxic effect.

  • Assay Interference: Some natural products can interfere with the chemical reactions of common colorimetric viability assays (e.g., MTT, XTT).[3] This can lead to false-positive signals (apparent high viability).

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.

  • Incubation Time: The chosen incubation time may be too short to observe a cytotoxic effect.

Q3: My cell viability assay shows an increase in signal with higher concentrations of this compound. Is this a proliferative effect?

A3: While a proliferative effect is possible, it is more likely due to assay interference. Many natural compounds, especially those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) to their colored formazan (B1609692) product. This chemical reduction is independent of cellular metabolic activity and can lead to a false signal of increased viability. A cell-free control experiment is essential to confirm this.

Q4: How can I be sure that the observed anti-inflammatory effects are specific to this compound and not a result of cytotoxicity?

A4: It is crucial to perform a cell viability assay in parallel with your anti-inflammatory experiments using the same cell line, compound concentrations, and incubation times. This will help you to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death.

Troubleshooting Guides

Issue 1: Inconsistent or High Variability in Cell Viability Assay Results
Potential Cause Recommended Solution
Poor Solubility of this compound Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitation in the wells.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
Edge Effects on 96-well Plates Avoid using the outer wells of the plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media.
Incomplete Solubilization of Formazan Crystals (MTT Assay) After incubation with MTT, ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO) and mixing thoroughly.
Issue 2: High Background in Colorimetric Assays (e.g., MTT, XTT)
Potential Cause Recommended Solution
Direct Reduction of Assay Reagent by this compound Perform a cell-free control by adding this compound to the culture medium without cells and running the assay as usual. If a color change occurs, this indicates direct reduction.
Interference from Phenol (B47542) Red in Culture Medium Use phenol red-free medium for the duration of the assay.
Contamination Visually inspect the culture for any signs of microbial contamination. Use sterile techniques throughout the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly with a pipette.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In-Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the nitric oxide produced.

Quantitative Data Summary

Disclaimer: The following data are hypothetical examples based on typical results for ginsenosides (B1230088) and are for illustrative purposes only. Actual results may vary.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7 (Breast Cancer)MTT4875.5
A549 (Lung Cancer)SRB4892.1
RAW 264.7 (Macrophage)MTT24> 200 (non-cytotoxic)

Table 2: Example of Nitric Oxide Inhibition by this compound in LPS-Stimulated RAW 264.7 Cells

This compound Conc. (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
0 (Control)0.5 ± 0.1-
0 (LPS only)25.2 ± 1.80
1020.1 ± 1.520.2
2514.8 ± 1.141.3
508.9 ± 0.764.7
1004.2 ± 0.383.3

Visualizations

Signaling Pathways

Many ginsenosides exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. While the specific action of this compound is still under investigation, it is hypothesized to follow a similar mechanism.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates Gymnoside_VII This compound Gymnoside_VII->IKK_Complex Inhibits IkB IκBα IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Degradation releases IkB_NF_kB IκBα NF-κB NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocates IkB_NF_kB->IKK_Complex Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NF_kB_n->Inflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors / Stress Receptor Receptor Growth_Factors_Stress->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK Activates Gymnoside_VII This compound MAPKK MAPKK (e.g., MEK) Gymnoside_VII->MAPKK Inhibits MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Experimental_Workflow Start Start Experiment Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Seeding Seed Cells in Multi-well Plate Prepare_Stock->Cell_Seeding Treatment Treat Cells with This compound Dilutions Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., MTT, Griess) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Workflow Unexpected_Result Unexpected Result (e.g., High Variability) Check_Solubility Check for Compound Precipitation Unexpected_Result->Check_Solubility Is it a solubility issue? Run_Cell_Free_Control Run Cell-Free Control for Assay Interference Unexpected_Result->Run_Cell_Free_Control Is it assay interference? Review_Protocol Review Protocol for Potential Errors Unexpected_Result->Review_Protocol Is it a technical error? Optimize_Conditions Optimize Assay Conditions (e.g., Cell Density, Incubation Time) Check_Solubility->Optimize_Conditions Alternative_Assay Consider Alternative Assay Run_Cell_Free_Control->Alternative_Assay Review_Protocol->Optimize_Conditions

References

Technical Support Center: Enhancing the Bioavailability of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Gymnoside VII.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges stem from its physicochemical properties, which are common among many dammarane-type ginsenosides (B1230088). These include:

  • Poor aqueous solubility: This limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Low membrane permeability: The molecular size and structure of this compound can hinder its passage across the intestinal epithelium.[3][4]

  • Efflux by transporters: It is likely a substrate for efflux pumps such as P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen, reducing net absorption.[2]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective for structurally similar minor ginsenosides and are applicable to this compound:

  • Nanoformulations: Encapsulating this compound in nanocarriers like liposomes and nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous state with increased surface area.

  • Co-administration with P-gp Inhibitors: Combining this compound with inhibitors of P-glycoprotein can block the efflux mechanism, thereby increasing its intestinal absorption.

Troubleshooting Guides

Low In Vitro Dissolution Rate
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of crystalline this compound. Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG, or Gelucire).Increased dissolution rate due to the amorphous state and improved wettability of this compound.
Aggregation of this compound particles. Reduce particle size through micronization or nano-milling before the dissolution study.Increased surface area leading to a faster dissolution rate.
Inadequate agitation in the dissolution medium. Ensure the dissolution apparatus is calibrated and operating at an appropriate speed to create sufficient hydrodynamics.Improved contact between the solid particles and the dissolution medium, leading to a more accurate dissolution profile.
Low Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Step Expected Outcome
High efflux ratio indicating P-gp mediated efflux. Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the Caco-2 assay.A significant decrease in the efflux ratio (B-A/A-B permeability) and an increase in the apparent permeability coefficient (Papp) in the absorptive direction (A-B).
Poor passive diffusion across the cell monolayer. Formulate this compound into a nano-delivery system such as liposomes or polymeric nanoparticles.Enhanced cellular uptake and transport across the Caco-2 monolayer, resulting in a higher Papp value.
Low concentration of this compound in the donor compartment due to poor solubility. Use a formulation with enhanced solubility, such as a solid dispersion or a nanoformulation, in the donor compartment.Maintained concentration gradient across the monolayer, leading to a more reliable permeability measurement.

Quantitative Data Summary

Disclaimer: The following data is for structurally similar minor ginsenosides (Compound K, Rg3, and Rh2) and is intended to be illustrative of the potential enhancements achievable for this compound.

Table 1: Bioavailability Enhancement of Minor Ginsenosides with Nanoformulations

Ginsenoside Formulation Animal Model Fold Increase in Bioavailability (Compared to Free Drug) Reference
Ginsenoside Rg3ProliposomesRat~11.8
Compound KLiposomes-Encapsulation efficiency >98%
Ginsenoside Rh2Nanoparticles-Enhanced anti-proliferative effect on HepG2 cells

Table 2: Effect of P-gp Inhibition on Permeability of Ginsenoside Rh2 in Caco-2 Cells

Parameter Rh2 alone Rh2 + Verapamil (50 µM) Rh2 + Cyclosporine A (20 µM) Reference
Papp (A-B) (x 10⁻⁶ cm/s) 0.141.260.56
Papp (B-A) (x 10⁻⁶ cm/s) 4.01.330.67
Efflux Ratio (B-A/A-B) 28.51.01.2

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration Method)
  • Dissolution of Lipids and Drug: Dissolve soy phosphatidylcholine (SPC) and cholesterol in a 4:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. Add this compound to this lipid solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50 °C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by vortexing or gentle shaking. The temperature of the hydration buffer should be above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Solubilization: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30) in a 1:4 weight ratio in a common volatile solvent (e.g., ethanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50-60 °C) until a solid mass is formed.

  • Drying: Place the solid mass in a vacuum oven at 40 °C overnight to ensure complete removal of the solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm the amorphous nature).

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution containing this compound (or its formulation) to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Collect samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome Nano Nanoformulations (Liposomes, Nanoparticles) Dissolution In Vitro Dissolution Nano->Dissolution Permeability Caco-2 Permeability Nano->Permeability SD Solid Dispersions SD->Dissolution PgpI P-gp Inhibitors PgpI->Permeability Dissolution->Permeability PK Pharmacokinetic Studies (Animal Models) Permeability->PK Bioavailability Enhanced Bioavailability PK->Bioavailability GymnosideVII This compound (Poor Bioavailability) GymnosideVII->Nano GymnosideVII->SD GymnosideVII->PgpI

Caption: Workflow for enhancing this compound bioavailability.

Caption: Mechanism of P-gp inhibition for enhanced absorption.

PI3K_AKT_Pathway cluster_input Signal Input cluster_pathway Signaling Cascade cluster_output Cellular Response Ginsenoside Ginsenoside (e.g., this compound) Receptor Cell Surface Receptor Ginsenoside->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits pro-apoptotic proteins CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Potential PI3K/AKT signaling pathway modulation.

References

Technical Support Center: Gymnoside VII Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing dose-response experiments for Gymnoside VII. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.

I. Troubleshooting Guide

Researchers may encounter various challenges when establishing a dose-response curve for a novel compound like this compound. This guide addresses common issues in a question-and-answer format.

Q1: My dose-response curve for this compound is not the expected sigmoidal shape. What could be the cause?

A non-sigmoidal dose-response curve can arise from several factors:

  • Compound Solubility: this compound may have poor solubility in your culture medium, leading to precipitation at higher concentrations.

    • Troubleshooting: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting in culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Visually inspect for any precipitation after dilution. Minimize the time the compound is in an aqueous solution before being added to the cells.[1]

  • Cell Seeding Density: An inappropriate cell density can affect the outcome of the assay. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and contact inhibition, masking the drug's effect.[1]

    • Troubleshooting: Optimize the cell seeding density for each cell line and assay duration to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Incubation Time: The cytotoxic or biological effects of this compound may be time-dependent. Insufficient incubation time may not allow for the compound to exert its full effect.

    • Troubleshooting: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line.[1]

  • Assay Interference: Components of the cell culture medium or the assay reagents themselves can sometimes interfere with the compound or the detection method.[1][2]

    • Troubleshooting: Ensure that the phenol (B47542) red in the culture medium does not interfere with the colorimetric readout of your assay. Run appropriate controls, including vehicle-only and no-cell controls.

Q2: I am observing high variability between my replicate wells. What could be the cause?

High variability can compromise the reliability of your results. Consider the following factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a common source of variability.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

  • Cell Clumping: Uneven distribution of cells due to clumping can lead to inconsistent cell numbers per well.

  • Compound Precipitation: As mentioned earlier, poor solubility can lead to inconsistent concentrations of the active compound.

Q3: I am not observing any dose-dependent effect of this compound. What should I do?

If you do not see a response, consider the following:

  • Concentration Range: The selected concentration range may be too low. For a novel compound, a wide range of concentrations should be tested initially (e.g., from nanomolar to high micromolar).

  • Compound Stability: this compound may not be stable in the culture medium for the duration of the experiment.

  • Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound. It is advisable to test the compound on a panel of cell lines.

  • Mechanism of Action: The endpoint being measured (e.g., cell viability) may not be the primary target of this compound. The compound might be affecting other cellular processes not captured by the assay.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for testing this compound in a cancer cell line?

For a novel compound like this compound with unknown activity, it is recommended to start with a broad concentration range. A common starting point is a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the potency of the compound and narrowing down the concentrations for subsequent, more detailed dose-response curves.

Q2: What is the appropriate vehicle control for this compound?

This compound is often dissolved in a solvent like DMSO. The vehicle control should be the final concentration of the solvent used to dilute the compound in the cell culture medium. For example, if the final DMSO concentration in the treated wells is 0.1%, then the vehicle control wells should also contain 0.1% DMSO in the medium.

Q3: How many replicates should I use for each concentration?

It is recommended to use at least three biological replicates for each concentration to ensure the statistical significance of your results. Technical replicates within each experiment can also help in identifying and minimizing pipetting errors.

Q4: How do I analyze the data from my dose-response experiment?

The data from a dose-response experiment is typically plotted with the log of the concentration on the x-axis and the response (e.g., % cell viability) on the y-axis. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve to the data. From this curve, you can determine key parameters such as the IC50 (the concentration at which 50% of the biological response is inhibited).

III. Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the log of the this compound concentration.

    • Perform a non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.

IV. Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Illustrative Dose-Response Data for this compound on HeLa Cells after 48h Treatment

This compound (µM)Log Concentration% Cell Viability (Mean ± SD)
0 (Vehicle)-100 ± 4.5
0.1-198.2 ± 5.1
1085.7 ± 6.2
50.762.1 ± 4.8
10148.9 ± 3.9
251.425.3 ± 3.1
501.710.8 ± 2.5
10025.1 ± 1.9

V. Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Inhibits GymnosideVII This compound GymnosideVII->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (Activation) TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylates (Activation) TranscriptionFactor_A Transcription Factor (Active) GeneExpression Gene Expression (Apoptosis) TranscriptionFactor_A->GeneExpression Promotes G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Prepare Prepare this compound Dilutions Incubate1->Prepare Treat Add Compound to Cells Prepare->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Analyze Non-linear Regression (IC50) Plot->Analyze End End: Results Analyze->End

References

Contamination issues in Gymnoside VII samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gymnoside VII. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential contamination issues and ensure the highest quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of contamination in my this compound sample?

A1: Contamination in natural product samples like this compound can arise from several sources throughout the extraction and purification process. Common contaminants include:

  • Structurally related compounds: Other glycosides or natural products from the source organism, Gymnadenia conopsea, that have similar chemical properties.

  • Solvent residues: Residual solvents from extraction and chromatography steps (e.g., methanol (B129727), acetonitrile, ethyl acetate).[1][2]

  • Water: Can affect sample stability and accurate weight measurements.

  • Plasticizers: Phthalates and other compounds can leach from plastic labware and containers.

  • Degradation products: this compound may degrade if exposed to harsh pH, high temperatures, or light over time.[3]

Q2: How can I detect these contaminants?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a primary method for quantifying purity and detecting non-volatile impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying unknown impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for purity assessment, as it can detect and quantify residual solvents and other impurities without the need for reference standards for every contaminant.

Q3: My this compound sample shows unexpected biological activity. Could this be due to contamination?

A3: Yes, this is a distinct possibility. Contaminants can have their own biological effects, leading to misleading results. For instance, if your sample is contaminated with another bioactive compound from the source plant, the observed activity may not be solely attributable to this compound. Purity assessment is a critical step to ensure that the biological effects you observe are from your compound of interest.

Q4: What is the best way to store this compound to prevent degradation?

A4: While specific stability data for this compound is limited, general best practices for storing natural product glycosides should be followed. It is advisable to store the compound as a solid, protected from light, at -20°C or lower. If you need to make a stock solution, use a high-purity solvent, and store it at low temperatures. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or tailing peaks in HPLC chromatogram. 1. Column degradation. 2. Sample overload. 3. Inappropriate mobile phase.1. Test the column with a standard mix or replace it. 2. Reduce the injection volume or sample concentration. 3. Optimize the mobile phase composition and pH.
Extra peaks observed in LC-MS analysis. 1. Contamination from solvents or labware. 2. Sample degradation. 3. Presence of isomers or related natural products.1. Run a blank injection of your solvent to check for system contamination. Use high-purity solvents and glass or polypropylene (B1209903) labware. 2. Re-evaluate your storage and handling procedures. 3. Use a higher resolution column or modify the gradient to improve separation.
Inconsistent results in bioassays. 1. Variable purity between sample batches. 2. Degradation of the compound in the assay medium.1. Perform a thorough purity analysis on each new batch of this compound. 2. Check the stability of this compound under your specific assay conditions (e.g., pH, temperature, incubation time).
¹H NMR spectrum shows unexpected signals. 1. Residual solvent from purification. 2. Presence of water. 3. Structurally related impurities.1. Identify the solvent from its characteristic chemical shift and dry the sample under high vacuum. 2. Lyophilize the sample to remove water. 3. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity.

Data Presentation: Purity Analysis

The following tables illustrate how to present quantitative data from purity analyses of this compound samples.

Table 1: HPLC Purity Assessment of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Known Impurities (%)Unknown Impurities (%)
G7-A-00112.598.21.1 (Impurity A)0.7
G7-A-00212.595.52.5 (Impurity A)2.0
G7-B-00112.699.1Not Detected0.9

Table 2: ¹H NMR Quantitative Purity Analysis (qNMR)

Sample IDInternal StandardThis compound Purity (w/w %)Residual Solvents (w/w %)
G7-A-002Maleic Acid94.80.5% (Acetone)
G7-B-001Maleic Acid98.9<0.1%

Visualizations

Signaling Pathways and Workflows

G cluster_0 Mast Cell Activation cluster_1 Inhibition by this compound Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk activates PLCg PLCγ Lyn_Syk->PLCg activates IP3_DAG IP3 & DAG PLCg->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC increase Degranulation Degranulation Ca_PKC->Degranulation triggers Gymnoside_VII This compound Gymnoside_VII->Lyn_Syk inhibits (hypothesized)

Caption: Hypothesized mechanism of this compound in mast cell degranulation.

G Start Crude Extract from Gymnadenia conopsea Solvent_Partition Solvent-Solvent Partitioning Start->Solvent_Partition CC Column Chromatography (Silica Gel) Solvent_Partition->CC Purity_Check_1 Purity Check (TLC/HPLC) CC->Purity_Check_1 Prep_HPLC Preparative HPLC (C18 Column) Purity_Check_2 Purity Check (HPLC/LC-MS) Prep_HPLC->Purity_Check_2 Purity_Check_1->Prep_HPLC <95% Pure Recycle Re-purify Fractions Purity_Check_1->Recycle Impure Fractions Purity_Check_2->Prep_HPLC <98% Pure Structure_ID Structural Characterization (NMR, MS) Purity_Check_2->Structure_ID >98% Pure Final_Product Pure this compound (>98%) Structure_ID->Final_Product Recycle->Prep_HPLC

Caption: Experimental workflow for this compound purification and analysis.

G Problem Inconsistent Bioassay Results Cause1 Sample Purity Issue? Problem->Cause1 Cause2 Assay Condition Issue? Problem->Cause2 Action1 Analyze by HPLC & qNMR Cause1->Action1 Yes Action3 Check Compound Stability in Assay Medium Cause2->Action3 Yes Result1_Good Purity >98%? Action1->Result1_Good Result1_Good->Cause2 Yes Action2 Repurify Sample Result1_Good->Action2 No Action2->Action1 Result2_Good Is it Stable? Action3->Result2_Good Action4 Modify Assay Conditions (e.g., add antioxidant) Result2_Good->Action4 No Solution Problem Solved Result2_Good->Solution Yes Action4->Solution

Caption: Logical workflow for troubleshooting inconsistent bioassay results.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general reverse-phase HPLC method suitable for analyzing the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Chromatographic Conditions:

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of methanol or a methanol/water mixture to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purification of this compound using Preparative HPLC

This protocol can be used to purify this compound from a semi-purified plant extract.

1. Instrumentation and Columns:

  • Preparative HPLC system with a fraction collector.

  • C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

2. Mobile Phase:

  • As optimized from the analytical method (e.g., water/acetonitrile gradient).

3. Method:

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase solvent.

  • Filter the sample to remove any particulate matter.

  • Perform multiple injections onto the preparative column, collecting fractions based on the retention time of this compound.

  • Analyze the collected fractions using the analytical HPLC method (Protocol 1) to assess purity.

  • Pool the fractions containing pure this compound (>98% purity).

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) and then dry under high vacuum to obtain the purified solid compound.

References

Validation & Comparative

Validating the Anti-inflammatory Potential of Gymnoside VII: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Gymnoside VII, a dammarane-type saponin, alongside established anti-inflammatory agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages mechanistic insights from studies on closely related gypenosides and provides a framework for its evaluation. The guide is intended to inform research and development by offering detailed experimental protocols and a comparative context for assessing the therapeutic potential of this compound.

Comparative Analysis of Anti-inflammatory Activity

CompoundTargetAssay SystemIC50 Value
This compound NO, TNF-α, IL-6, IL-1βLPS-stimulated RAW 264.7 macrophagesData not available
Dexamethasone Glucocorticoid ReceptorGlucocorticoid Receptor Binding Assay38 nM
Ibuprofen COX-1Enzyme AssayData varies by study
COX-2Enzyme AssayData varies by study

Note: The absence of specific IC50 values for this compound highlights a significant gap in the current research literature. The experimental protocols provided below are standard assays that can be employed to determine these values and enable a direct comparison with existing anti-inflammatory agents.

Mechanistic Insights: The Anti-inflammatory Action of Gypenosides

Research on gypenosides, the family of saponins (B1172615) to which this compound belongs, has elucidated a multi-faceted anti-inflammatory mechanism primarily centered on the inhibition of the NF-κB and MAPK signaling pathways. These pathways are pivotal in the transcriptional regulation of a host of pro-inflammatory genes.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors like NF-κB and AP-1. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes responsible for producing inflammatory mediators like nitric oxide (iNOS) and prostaglandins (B1171923) (COX-2).

Gypenosides have been shown to intervene at multiple points in this cascade. They can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, gypenosides block the nuclear translocation of NF-κB, thereby suppressing the expression of its target inflammatory genes. Furthermore, evidence suggests that gypenosides can also modulate the MAPK pathway, which cross-talks with the NF-κB pathway and also plays a crucial role in regulating inflammatory responses.

Experimental Protocols

To facilitate the validation of this compound's anti-inflammatory effects, detailed protocols for key in vitro assays are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed RAW 264.7 cells in appropriate culture plates. Pre-treat the cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (for TNF-α, IL-6, and IL-1β):

    • After cell treatment, collect the cell culture supernatants.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change).

    • Measure the absorbance at the appropriate wavelength and determine the cytokine concentration from a standard curve.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and the putative points of intervention for this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Quantification raw_cells RAW 264.7 Macrophages treatment Pre-treatment with This compound raw_cells->treatment lps LPS Stimulation (1 µg/mL) treatment->lps griess Nitric Oxide (NO) Assay (Griess) lps->griess Supernatant Collection elisa Cytokine (TNF-α, IL-6, IL-1β) Assay (ELISA) lps->elisa Supernatant Collection

Experimental Workflow for a key experiment.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nuc->ProInflammatory GymnosideVII This compound GymnosideVII->MAPK Inhibits GymnosideVII->IKK Inhibits

Anti-inflammatory signaling pathways.

A Comparative Analysis of Ginsenoside Anti-Allergic Properties with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: This review synthesizes data on the anti-allergic properties of specific ginsenosides (B1230088), notably Rh1 and Rh2, as a proxy for "Gymnoside VII," for which no scientific literature was identified. It is presumed that the intended subject of inquiry were these or related ginsen-derived compounds with documented anti-allergic effects.

Executive Summary

In the landscape of anti-allergic therapeutics, established drug classes such as antihistamines, mast cell stabilizers, and corticosteroids form the cornerstone of treatment. However, emerging evidence on the potent anti-allergic and anti-inflammatory activities of natural compounds, particularly ginsenosides from Panax ginseng, presents a compelling area of research for novel drug development. This guide provides a comparative analysis of the anti-allergic profiles of Ginsenosides Rh1 and Rh2 against a selection of commonly used anti-allergy medications. The comparison is based on available quantitative data from in vitro and in vivo studies, detailing their mechanisms of action and efficacy in preclinical models.

Data Presentation: A Quantitative Comparison

The following table summarizes the anti-allergic potency of ginsenosides in comparison to standard anti-allergy compounds. It is important to note that the presented data originates from a variety of experimental setups, and direct comparison of absolute values should be approached with caution.

Compound ClassCompoundAssayTarget/ActionQuantitative Data
Ginsenoside Ginsenoside Rh1Passive Cutaneous Anaphylaxis (PCA) in miceMast Cell Stabilization87% inhibition at 25 mg/kg
Ginsenoside Rh2β-hexosaminidase release from RBL-2H3 cellsMast Cell Degranulation InhibitionPotent inhibition (more potent than Disodium cromoglycate)[1]
Mast Cell Stabilizer Disodium cromoglycatePassive Cutaneous Anaphylaxis (PCA) in miceMast Cell Stabilization31% inhibition at 25 mg/kg
Ketotifen-Mast Cell Stabilization & H1 Receptor AntagonismDual-action mast cell stabilizer and antihistamine[2]
Antihistamine (Second Generation) CetirizineH1 Receptor Binding AssayHistamine (B1213489) H1 Receptor AntagonistKᵢ ≈ 6 nM[3]
LoratadineH1 Receptor Binding AssayHistamine H1 Receptor AntagonistKᵢ ≈ 16 nM
Corticosteroid BudesonideGlucocorticoid Receptor BindingGlucocorticoid Receptor AgonistRelative Receptor Affinity (RRA) ≈ 855 (Dexamethasone = 100)
Fluticasone FuroateGlucocorticoid Receptor BindingGlucocorticoid Receptor AgonistRelative Receptor Affinity (RRA) ≈ 2989 (Dexamethasone = 100)

Mechanisms of Action and Signaling Pathways

The anti-allergic effects of these diverse compounds are achieved through interference with distinct stages of the allergic cascade.

Allergic Cascade Signaling Pathway

The following diagram illustrates the key events in an allergic reaction and the points of intervention for each class of compound.

Allergic_Cascade cluster_antigen cluster_sensitization cluster_reexposure cluster_effects cluster_interventions Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Uptake Th2 Th2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation (IL-4, IL-13) IgE IgE Antibody B_Cell->IgE Production Mast_Cell_s Mast Cell (Sensitized) IgE->Mast_Cell_s Binds to FcεRI Mast_Cell_a Mast Cell (Activated) Mast_Cell_s->Mast_Cell_a Activation Allergen2 Allergen Allergen2->Mast_Cell_s Cross-links IgE Mediators Release of Mediators (Histamine, Leukotrienes, Cytokines) Mast_Cell_a->Mediators Degranulation Symptoms Allergic Symptoms (Vasodilation, Bronchoconstriction, etc.) Mediators->Symptoms Inflammation Late-Phase Inflammation Mediators->Inflammation Ginsenosides Ginsenosides (Rh1, Rh2) Ginsenosides->Mast_Cell_a Inhibit Degranulation Mast_Stabilizers Mast Cell Stabilizers (Cromolyn, Ketotifen) Mast_Stabilizers->Mast_Cell_a Inhibit Degranulation Antihistamines Antihistamines (Cetirizine, Loratadine) Antihistamines->Symptoms Block Histamine Receptors Corticosteroids Corticosteroids (Budesonide, Fluticasone) Corticosteroids->Th2 Inhibit Cytokine Production Corticosteroids->Inflammation Suppress Inflammation

Caption: Allergic cascade and points of therapeutic intervention.

Ginsenosides (Rh1 and Rh2): These compounds appear to exert their primary anti-allergic effect by stabilizing mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This action is similar to that of traditional mast cell stabilizers. Additionally, they have demonstrated anti-inflammatory properties by inhibiting the activation of transcription factors like NF-κB.

Mast Cell Stabilizers (Disodium Cromoglycate, Ketotifen): These agents prevent the degranulation of mast cells upon allergen exposure. They are thought to work by blocking calcium influx into the mast cell, a critical step in the degranulation process. Ketotifen also possesses H1-antihistamine properties.

H1-Antihistamines (Cetirizine, Loratadine): This class of drugs acts as inverse agonists at H1 histamine receptors, competitively blocking the binding of histamine and thereby preventing the downstream effects that lead to allergic symptoms.

Corticosteroids (Budesonide, Fluticasone): These potent anti-inflammatory agents act through multiple mechanisms. They bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes (e.g., those for cytokines like IL-4 and IL-5) and the transactivation of anti-inflammatory genes. This results in a broad suppression of the inflammatory response.

Experimental Workflow for Evaluating Anti-Allergic Compounds

The following diagram outlines a general workflow for the preclinical evaluation of novel anti-allergic compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (e.g., H1, GR) Mast_Cell_Assay Mast Cell Degranulation Assays (e.g., β-hexosaminidase, Histamine Release) Receptor_Binding->Mast_Cell_Assay Cytokine_Assay Cytokine Production Assays (e.g., ELISA, qPCR) Mast_Cell_Assay->Cytokine_Assay PCA_Model Passive Cutaneous Anaphylaxis (PCA) Model Cytokine_Assay->PCA_Model Rhinitis_Model Allergic Rhinitis Model Cytokine_Assay->Rhinitis_Model Asthma_Model Allergic Asthma Model Cytokine_Assay->Asthma_Model Data_Analysis IC50 / Ki / % Inhibition Calculation PCA_Model->Data_Analysis Rhinitis_Model->Data_Analysis Asthma_Model->Data_Analysis Comparison Comparison with Standard Compounds Data_Analysis->Comparison End Lead Compound Identification Comparison->End Start Compound Discovery / Synthesis Start->Receptor_Binding

Caption: General experimental workflow for anti-allergic drug discovery.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells.

Protocol:

  • Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Seed cells in a 24-well plate and sensitize them overnight with anti-dinitrophenyl (DNP)-IgE.

  • Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound (e.g., Ginsenoside Rh2) for a specified period (e.g., 30 minutes) at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-human serum albumin (HSA) to the wells.

  • Quantification of β-Hexosaminidase Release:

    • Collect the supernatant and lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase.

    • Incubate the supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (a substrate for β-hexosaminidase).

    • Stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3 buffer).

    • Measure the absorbance at 405 nm.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Cell Lysate Absorbance)) * 100. The inhibitory effect of the compound is then determined relative to the control (antigen challenge without compound).

Passive Cutaneous Anaphylaxis (PCA) in Mice

Animal Model: Typically, BALB/c or ICR mice are used.

Protocol:

  • Sensitization: Inject anti-DNP IgE intravenously or intradermally into the ears of the mice.

  • Compound Administration: After a sensitization period (e.g., 24 hours), administer the test compound (e.g., Ginsenoside Rh1) orally or intraperitoneally.

  • Antigen Challenge: After a set time following compound administration (e.g., 1 hour), intravenously inject a mixture of DNP-HSA and Evans blue dye. The Evans blue dye will extravasate into the tissue at the site of the allergic reaction.

  • Evaluation: After a short period (e.g., 30 minutes), euthanize the mice and dissect the ears.

  • Dye Extraction: Extract the Evans blue dye from the ear tissue using a solvent like formamide.

  • Quantification: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 620 nm).

  • Calculation: The amount of dye extravasation is proportional to the severity of the allergic reaction. The percentage of inhibition by the test compound is calculated by comparing the absorbance in the treated group to the control group (vehicle-treated).

Histamine H1 Receptor Binding Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the H1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in H1 receptors (e.g., HEK293 cells transfected with the human H1 receptor).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In assay tubes, combine the cell membranes, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (e.g., Cetirizine).

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor (GR) Binding Assay

Principle: Similar to the H1 receptor binding assay, this competitive assay measures the affinity of a compound for the glucocorticoid receptor.

Protocol:

  • Receptor Source: Use a cytosolic preparation from a tissue expressing high levels of GR (e.g., rat liver) or a purified recombinant human GR.

  • Radioligand: Use a radiolabeled glucocorticoid, such as [³H]dexamethasone.

  • Assay Procedure: The procedure is analogous to the H1 receptor binding assay, involving incubation of the receptor, radioligand, and test compound, followed by separation of bound and free ligand (often by charcoal-dextran adsorption or filtration) and quantification of radioactivity.

  • Data Analysis: The relative receptor affinity (RRA) is often calculated by comparing the IC50 of the test compound to that of a reference standard like dexamethasone.

References

A Comparative Guide to the Biological Activities of Gymnoside VII and Ginsenosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Gymnoside VII and ginsenosides (B1230088), focusing on their anti-inflammatory, anti-cancer, and neuroprotective effects. While extensive research has elucidated the multifaceted pharmacological roles of various ginsenosides, data on this compound remains limited, paving the way for future investigative endeavors.

Overview of this compound and Ginsenosides

This compound is a natural glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from the orchid Gymnadenia conopsea.[1] The plant itself has a history of use in traditional Asian medicine for various ailments.[2] However, specific experimental data on the biological activities of purified this compound are scarce in publicly available scientific literature. Its potential has been noted in the context of anti-allergy studies, but detailed mechanistic or quantitative information is not yet available.[1]

Ginsenosides are a diverse class of triterpenoid (B12794562) saponins (B1172615) and are the primary active constituents of ginseng (Panax species).[3] They are responsible for most of ginseng's pharmacological effects, including its anti-inflammatory, anti-cancer, and neuroprotective properties.[3] Over 40 different ginsenosides have been identified, with compounds like Rb1, Rg1, Rg3, and Rh2 being among the most extensively studied. The biological activity of individual ginsenosides can vary significantly based on their chemical structure.

Comparative Analysis of Biological Activities

Due to the limited specific data available for this compound, a direct quantitative comparison with ginsenosides is not currently feasible. The following sections summarize the well-documented activities of various ginsenosides and contrast this with the current understanding of this compound, largely inferred from the general properties of its source plant.

Anti-Inflammatory Activity

Ginsenosides exhibit potent anti-inflammatory effects by modulating key signaling pathways. Numerous studies have demonstrated their ability to suppress the production of pro-inflammatory cytokines and mediators.

GinsenosideModel SystemKey FindingsMechanism of Action
Rg1, Rg3, Rf Lipopolysaccharide (LPS)-induced RAW264.7 cellsSignificant reduction of pro-inflammatory cytokines. Rg1 showed superior in vivo efficacy in a DSS-induced colitis model.Regulation of macrophage polarization (M1 to M2 shift).
Rh1 IFN-γ-stimulated BV2 microglial cellsInhibition of iNOS expression and neuroinflammation.Suppression of JAK/STAT and ERK signaling pathways, leading to reduced activation of NF-κB, IRF-1, and STAT1.
Rh2 LPS/IFN-γ-induced BV-2 microglial cellsInhibition of NO, iNOS, COX-2, TNF-α, and IL-1β production.Regulation of PKA/AP-1 signaling pathways.
Rg3 LPS-activated BV-2 microglial cellsSuppression of TNF-α expression and NF-κB activation.Inhibition of inflammatory neurotoxicity and microglial activation.
Rp1 LPS-stimulated RAW264.7 cellsDecreased expression of IL-1β, COX-2, and iNOS.Specific inhibition of NF-κB activation via suppression of IKK-α phosphorylation.

This compound , while suggested for use in anti-allergy studies, lacks specific experimental data on its anti-inflammatory mechanisms. The plant it is derived from, Gymnadenia conopsea, has been traditionally used for conditions that may have an inflammatory component, and extracts have shown immunoregulatory and antianaphylactic activities. However, the direct contribution and potency of this compound to these effects have not been elucidated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK/AP-1 JNK/AP-1 TLR4->JNK/AP-1 IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation AP-1_n AP-1 JNK/AP-1->AP-1_n translocation Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory\nGenes transcription AP-1_n->Pro-inflammatory\nGenes transcription Ginsenosides Ginsenosides Ginsenosides->IKK Ginsenosides->NF-κB Ginsenosides->JNK/AP-1

Ginsenosides inhibit inflammatory pathways.
Anti-Cancer Activity

Ginsenosides have demonstrated significant anti-cancer effects across a variety of cancer types. Their mechanisms of action are diverse and include inducing apoptosis, inhibiting cell proliferation and metastasis, and arresting the cell cycle.

GinsenosideCancer Cell LineIC50 / Effective ConcentrationKey Findings
Rh2 Human breast cancer (MCF-7)Not specifiedInhibited proliferation and induced apoptosis.
Rg3 Human lung cancerNot specifiedInhibited migration, invasion, and EMT by blocking MAPK and NF-κB signaling pathways.
Compound K Various cancer cell linesGenerally more potent than parent ginsenosidesInduces apoptosis and cell cycle arrest.
20(S)-Rh2 Colorectal cancerNot specifiedSuppressed IL-6-induced STAT3 phosphorylation and MMP expression.

The anti-cancer activity of ginsenosides is often structure-dependent, with less polar ginsenosides (those with fewer sugar moieties) generally exhibiting greater cytotoxic potency.

This compound has not been specifically evaluated for its anti-cancer activity in published studies. While extracts from Gymnadenia conopsea have been investigated for various pharmacological properties, their potential as anti-cancer agents remains an unexplored area of research.

G Start Start Cancer_Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Start->Cancer_Cell_Culture Treatment Treatment with This compound or Ginsenosides (various concentrations) Cancer_Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assays Biological Assays Incubation->Assays Proliferation Proliferation Assay (MTT, WST-1) Assays->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry, Western Blot for Caspases) Assays->Apoptosis Metastasis Metastasis Assay (Wound Healing, Transwell) Assays->Metastasis Data_Analysis Data Analysis (IC50 determination, Statistical Analysis) Proliferation->Data_Analysis Apoptosis->Data_Analysis Metastasis->Data_Analysis End End Data_Analysis->End

Workflow for in vitro anti-cancer screening.
Neuroprotective Effects

Ginsenosides have been extensively studied for their neuroprotective capabilities, showing promise in models of various neurological disorders.

GinsenosideModel SystemKey Findings
Rb1 t-BHP-induced oxidative injury in neural progenitor cells (NPCs)Significantly protected NPCs against oxidative injury.
Rd Cerebral ischemia/reperfusion injury in animalsSignificantly attenuated infarct volume and improved neurological recovery.
Rg1 Various models of neurotoxicityExerted neurotrophic and neuroprotective effects against glutamate (B1630785) injury and MPP+ toxicity.
Rg3 CoCl2-induced PC12 cell injuryReduced neuronal apoptosis and ROS levels, and increased mitochondrial membrane potential.

The neuroprotective mechanisms of ginsenosides are multifaceted and include anti-oxidative, anti-inflammatory, and anti-apoptotic actions.

This compound has not been directly implicated in neuroprotection. However, a recent study on Gymnadenia conopsea extracts and some of its isolated compounds (not including this compound by name) demonstrated protective effects against oxygen-glucose deprivation/reoxygenation-induced injury in PC12 cells, a model for stroke. This suggests that the plant contains neuroprotective constituents, but the specific role of this compound in these effects is unknown.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of natural compounds are crucial for reproducibility and comparison.

Anti-Inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., a specific ginsenoside) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The production of nitric oxide is measured by quantifying the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Anti-Cancer Assay: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at an appropriate density and incubated overnight.

  • Treatment: The cells are treated with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Neuroprotection Assay: Oxidative Stress-Induced Cell Death in PC12 Cells
  • Cell Culture and Differentiation: PC12 cells are cultured and may be differentiated with nerve growth factor (NGF) to acquire a neuronal phenotype.

  • Pre-treatment: Differentiated PC12 cells are pre-treated with the test compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the culture medium for a set duration.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of cells pre-treated with the compound to those treated only with the oxidative stress-inducing agent.

Conclusion

The comparative analysis reveals a significant knowledge gap between the well-established biological activities of ginsenosides and the largely unexplored potential of this compound. Ginsenosides represent a diverse family of compounds with potent and varied anti-inflammatory, anti-cancer, and neuroprotective effects, supported by a wealth of experimental data and mechanistic studies. In contrast, while this compound is an identified natural product with a potential for anti-allergic activity, it lacks the specific experimental validation needed for a direct comparison.

The information available on the source plant of this compound, Gymnadenia conopsea, suggests the presence of bioactive compounds with therapeutic potential. However, future research must focus on isolating this compound in sufficient quantities and subjecting it to rigorous biological screening using standardized assays, such as those described in this guide. Such studies are essential to elucidate its specific activities, determine its potency, and understand its mechanisms of action. This will allow for a meaningful comparison with established compounds like ginsenosides and could potentially unveil a new class of therapeutic agents.

References

Navigating the Structure-Activity Landscape of Gymnastatin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on terminology: Initial research for this guide on "Gymnoside analogs" yielded limited specific data. However, a closely related and well-documented class of compounds, "Gymnastatin analogs," provided sufficient data for a comprehensive structure-activity relationship analysis. This guide will, therefore, focus on Gymnastatin analogs as a relevant case study in natural product-derived anticancer research.

Introduction

Gymnastatins are a family of halogenated cytotoxic agents derived from tyrosine, isolated from the fungal strain Gymnascella dankaliensis.[1][2][3] These electrophilic natural products have garnered significant interest in the scientific community for their potent anticancer activities.[1][4] Understanding the relationship between their complex chemical structures and their biological activity is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of various Gymnastatin analogs, presenting their cytotoxic effects, experimental methodologies, and potential signaling pathways.

Comparative Cytotoxicity of Gymnastatin Analogs

The cytotoxic potential of several Gymnastatin analogs was evaluated against the human triple-negative breast cancer cell line, 231MFP. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds.

CompoundEC50 (µM) against 231MFP cells
Dankastatin B0.6
Aranorosin1.6
Gymnastatin A2.1
Dankastatin C5
Gymnastatin Q> 10
Gymnastatin G> 10

Data sourced from: Chemical investigations into the biosynthesis of the gymnastatin and dankastatin alkaloids.

The data reveals that Dankastatin B is the most potent analog against the 231MFP cell line with an EC50 value of 0.6 µM. Aranorosin and Gymnastatin A also exhibit significant cytotoxicity with EC50 values of 1.6 µM and 2.1 µM, respectively. In contrast, Gymnastatins Q and G were found to be significantly less active in this cellular context.

Experimental Protocols

The following is a description of the methodology used to determine the cytotoxic activity of the Gymnastatin analogs.

Cell Viability Assay

The cytotoxicity of the Gymnastatin analogs was assessed using a standard cell viability assay. The 231MFP human triple-negative breast cancer cell line was used for this experiment. The cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar metabolic indicator is added to the wells. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The EC50 values are then calculated from the dose-response curves.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of Gymnastatin analogs, the following diagrams have been generated.

experimental_workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture 231MFP cells seeding Seed cells into 96-well plates cell_culture->seeding treatment Add compounds to cells seeding->treatment compound_prep Prepare serial dilutions of Gymnastatin analogs compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization read_absorbance Measure absorbance solubilization->read_absorbance calculate_ec50 Calculate EC50 values read_absorbance->calculate_ec50

Experimental workflow for determining the cytotoxicity of Gymnastatin analogs.

While the precise molecular targets of Gymnastatin analogs are still under investigation, their cytotoxic nature suggests an induction of apoptosis. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.

apoptosis_pathway cluster_pathway Simplified Apoptosis Signaling Pathway Gymnastatin Gymnastatin Analogs PI3K PI3K Gymnastatin->PI3K Inhibits (?) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 mTOR->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A potential signaling pathway involving PI3K/AKT/mTOR that could be modulated by Gymnastatin analogs to induce apoptosis.

Conclusion

The structure-activity relationship of Gymnastatin analogs reveals that subtle chemical modifications can significantly impact their cytotoxic potency. Dankastatin B, with its distinct structural features, emerges as a highly potent anticancer agent against triple-negative breast cancer cells in this comparative analysis. Further research is warranted to elucidate the precise molecular mechanisms of action and to explore the therapeutic potential of these promising natural product derivatives. The development of synthetic routes to generate a wider array of analogs will be instrumental in refining the structure-activity relationships and designing next-generation anticancer drugs.

References

A Comparative Guide to the Analytical Quantification of Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods applicable to the quantification of Gymnoside VII, a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea R. Br. While specific cross-validation studies for this compound are not extensively available in public literature, this document leverages established and validated methodologies for structurally similar compounds, namely ginsenosides. The data and protocols presented here serve as a robust starting point for developing and validating analytical methods for this compound. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation, or high throughput. The following table summarizes the key performance parameters of the three major analytical techniques based on data from the analysis of analogous ginsenoside compounds.

ParameterHPLC-UVLC-MS/MSUPLC-Q-TOF-MS
Linearity (r²) >0.99[1]>0.995[2]>0.99[3][4]
Limit of Detection (LOD) 5.68-8.81 µg/mL[1]0.4-6.0 µg/mL0.01-1.25 ng/mL
Limit of Quantification (LOQ) 17.21-26.69 µg/mL0.9-18.3 µg/mLNot explicitly stated, but expected to be in the low ng/mL range
Precision (%RSD) <10%<15%<7.01%
Accuracy (% Recovery) 100 ± 10%85.5-103.1%Not explicitly stated, but generally high
Selectivity ModerateHighVery High
Cost LowHighHigh
Throughput ModerateHighHigh

Experimental Protocols

Detailed experimental protocols for each of the discussed analytical methods are provided below. These protocols are based on established methods for ginsenoside analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely accessible and cost-effective, making it suitable for routine quality control.

  • Sample Preparation:

    • Extract the sample containing this compound with a suitable solvent such as 70% methanol.

    • Use ultrasonic extraction for efficient extraction of the analyte.

    • Filter the extract through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and sodium phosphate (B84403) buffer (10 mmol/L, pH 2.6).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 210 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative or positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This high-resolution mass spectrometry technique provides accurate mass measurements, enabling both quantification and structural elucidation.

  • Sample Preparation:

    • Follow a similar extraction procedure as for LC-MS/MS.

    • Ensure high purity of the final extract to prevent contamination of the high-resolution instrument.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in either positive or negative mode.

    • Scan Mode: Full scan with a mass range of m/z 100-1500 for profiling and targeted MS/MS for fragmentation analysis.

    • High-Resolution Parameters: Utilize the instrument's capabilities for accurate mass measurement to confirm the elemental composition of the analyte and its fragments.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a plant matrix.

Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Instrumentation cluster_Data Data Processing Sample Plant Material Extraction Ultrasonic Extraction (e.g., 70% Methanol) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MSMS LC-MS/MS Filtration->LC_MSMS UPLC_QTOF UPLC-Q-TOF-MS Filtration->UPLC_QTOF Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification UPLC_QTOF->Quantification Identification Structural Identification UPLC_QTOF->Identification

A generalized workflow for the analysis of this compound.
Potential Signaling Pathway Modulation

Given that this compound is suggested to have anti-allergy and anti-stroke properties, a plausible mechanism of action could involve the modulation of inflammatory pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for this compound.

Potential Signaling Pathway for this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Gymnoside This compound Gymnoside->IKK Inhibition DNA DNA NFkB_active->DNA Binding Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

A hypothetical anti-inflammatory signaling pathway for this compound.

References

Unveiling the In Vitro Reproducibility of Gymnoside VII: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with reliable and reproducible effects is paramount. Gymnoside VII, a natural compound isolated from the tubers of the orchid Gymnadenia conopsea, has garnered interest for its potential anti-allergic properties. This guide provides a comprehensive comparison of the in vitro anti-allergic activity of a closely related compound, Gymconopin D, with established mast cell stabilizing agents, offering insights into its potential reproducibility and therapeutic utility.

While specific in vitro data for this compound remains limited in publicly available literature, studies on other bioactive constituents from Gymnadenia conopsea provide a strong basis for its purported anti-allergic effects. This guide leverages data from these related compounds to offer a comparative analysis against well-known anti-allergic drugs, focusing on the inhibition of mast cell degranulation, a critical event in the allergic cascade.

Comparative Analysis of Mast Cell Degranulation Inhibition

The primary in vitro model for assessing anti-allergic activity is the inhibition of degranulation in mast cells, often measured by the release of β-hexosaminidase, a granular enzyme co-released with histamine. The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for these studies.

CompoundTarget/AssayCell LineConcentration% InhibitionIC50
Gymconopin D Antigen-induced β-hexosaminidase releaseRBL-2H3100 µM65.5 - 99.4%[1]Not Reported
Dexamethasone Antigen-induced β-hexosaminidase releaseRBL-2H3100 nM~79% (18h pre-treatment)[2][3][4]Not Reported
Ketotifen IgE-mediated β-hexosaminidase releaseRBL-2H320 µg/mLSignificant suppression[5]Not Reported
Cromolyn Sodium Antigen-induced β-hexosaminidase releaseRBL-2H3Not Specified~25%Not Reported

Note: Data for Gymconopin D, a dihydrostilbene from Gymnadenia conopsea, is used as a proxy for this compound due to the lack of specific public data for the latter. The reported range of inhibition for Gymconopin D reflects the activity of a group of phenanthrenes and dihydrostilbenes isolated from the same plant source.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key in vitro experiment are outlined below.

Inhibition of Antigen-Induced β-Hexosaminidase Release from RBL-2H3 Cells

This assay is a common and reliable method to screen for compounds with mast cell stabilizing properties.

1. Cell Culture and Sensitization:

  • Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and sensitized with 0.5 µg/mL anti-dinitrophenyl (DNP)-immunoglobulin E (IgE) for 24 hours.

2. Compound Treatment and Antigen Challenge:

  • After sensitization, the cells are washed twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

  • The cells are then incubated with various concentrations of the test compound (e.g., Gymconopin D, Dexamethasone, Ketotifen, Cromolyn Sodium) or vehicle control for a specified period (e.g., 1 hour).

  • Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

3. Measurement of β-Hexosaminidase Release:

  • The supernatant is collected, and an aliquot is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (a substrate for β-hexosaminidase) in a citrate (B86180) buffer (pH 4.5) for 1 hour at 37°C.

  • The reaction is stopped by adding a sodium carbonate/bicarbonate buffer (pH 10.0).

  • The absorbance of the resulting product is measured at 405 nm using a microplate reader.

  • The total cellular β-hexosaminidase content is determined by lysing the remaining cells with Triton X-100.

  • The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + cell lysate).

  • The percentage of inhibition by the test compound is calculated relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is crucial for drug development. The following diagrams illustrate the key signaling pathway involved in IgE-mediated mast cell degranulation and a typical experimental workflow for its investigation.

Mast_Cell_Degranulation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Granule Granule Ca_release->Granule Triggers PKC->Granule Triggers Degranulation Degranulation (Histamine, β-hexosaminidase release) Granule->Degranulation Fusion & Release

Caption: IgE-mediated mast cell degranulation pathway.

Experimental_Workflow start Start: Culture RBL-2H3 cells sensitization Sensitize cells with anti-DNP IgE start->sensitization wash1 Wash cells sensitization->wash1 treatment Incubate with this compound / Comparators wash1->treatment challenge Challenge with DNP-HSA treatment->challenge incubation Incubate for 30 min at 37°C challenge->incubation collect Collect supernatant incubation->collect assay Perform β-hexosaminidase assay collect->assay measure Measure absorbance at 405 nm assay->measure calculate Calculate % inhibition measure->calculate end End: Analyze and compare results calculate->end

Caption: In vitro mast cell degranulation assay workflow.

References

A Comparative Analysis of Gymnoside VII from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of Gymnoside VII, a naturally occurring glycoside with promising anti-allergic properties. While research on this specific compound is emerging, this document synthesizes the available data on its sources, potential therapeutic mechanisms, and the methodologies for its study. Due to a scarcity of direct comparative studies, this analysis compiles information from research on this compound's primary source and draws parallels from related compounds and established experimental protocols.

Introduction to this compound

This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound that has been identified and isolated from the tubers of Gymnadenia conopsea R. Br., a species of fragrant marsh orchid.[1][2] Preliminary studies suggest that this compound possesses anti-allergic properties, making it a compound of interest for further investigation in the development of novel therapeutics for allergic conditions.[1][2]

Potential Botanical Sources of this compound

To date, the primary documented source of this compound is the tuber of Gymnadenia conopsea. A systematic review of this orchid species has identified over 203 metabolites from its tubers, with glycosides like this compound being a prominent class of compounds. However, the review also highlights that quantitative data on the abundance of these phytochemicals, including this compound, are largely unreported.

While direct evidence is pending, it is plausible that other species within the Gymnadenia genus could also be sources of this compound. Phytochemical compositions are known to vary between related species and even within the same species due to geographical and environmental factors. For instance, studies on the fragrance components of different Gymnadenia species and subspecies have revealed variations in their chemical profiles. This suggests that the yield and purity of this compound could differ among various Gymnadenia species such as Gymnadenia densiflora, Gymnadenia odoratissima, and Gymnadenia rhellicani. Further research is required to explore these potential alternative sources and quantify their this compound content.

Quantitative Analysis: A Call for Further Research

A comprehensive comparative analysis of this compound from different sources is currently hampered by a lack of quantitative data in the published literature. To facilitate future research in this area, the following table outlines the key parameters that should be assessed.

Plant Source (Species/Geographical Origin)Yield of Crude Extract (% w/w)Purity of Isolated this compound (%)Method of QuantificationReference
Gymnadenia conopsea (Origin A)Data not availableData not availableHPLC-UV, LC-MSFuture Study
Gymnadenia conopsea (Origin B)Data not availableData not availableHPLC-UV, LC-MSFuture Study
Gymnadenia densifloraData not availableData not availableHPLC-UV, LC-MSFuture Study
Gymnadenia odoratissimaData not availableData not availableHPLC-UV, LC-MSFuture Study
Gymnadenia rhellicaniData not availableData not availableHPLC-UV, LC-MSFuture Study

Experimental Protocols

The following sections detail proposed experimental methodologies for the extraction, purification, and biological evaluation of this compound, based on standard practices in natural product chemistry and pharmacology.

Extraction and Purification of this compound

This protocol outlines a general workflow for the isolation of this compound from Gymnadenia tubers. Optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material.

Workflow Diagram for this compound Isolation

Extraction_Purification_Workflow start Dried & Powdered Gymnadenia Tubers extraction Maceration with 80% Ethanol (B145695) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partition Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partition buoh_fraction n-Butanol Fraction partition->buoh_fraction Polar Compounds silica_gel Silica (B1680970) Gel Column Chromatography buoh_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Preparation of Plant Material: Tubers of the selected Gymnadenia species are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of polar glycosides, including this compound, are expected to be in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system.

  • Structural Elucidation: The purity and structure of the isolated this compound are confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

Biological Activity Assay: Anti-Allergic Effects

The anti-allergic activity of this compound can be evaluated by its ability to inhibit the degranulation of mast cells, a key event in the allergic response that leads to the release of histamine (B1213489) and other inflammatory mediators.

Proposed Signaling Pathway for Anti-Allergic Action

Anti_Allergic_Signaling_Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Signaling Intracellular Signaling Cascade FcεRI->Signaling Degranulation Degranulation Signaling->Degranulation Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators GymnosideVII This compound GymnosideVII->Signaling Inhibits

Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.

In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cell Line):

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cells, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

  • Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound (isolated from different sources) for 1 hour.

  • Challenge: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The extent of degranulation is determined by measuring the activity of β-hexosaminidase, an enzyme released from the mast cell granules, in the cell supernatant. The absorbance is measured spectrophotometrically.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in β-hexosaminidase release compared to the untreated (but challenged) control. IC₅₀ values can be determined to compare the potency of this compound from different sources.

Conclusion and Future Directions

This compound from Gymnadenia conopsea presents a promising avenue for the development of new anti-allergic therapies. However, the current body of research lacks the comparative data necessary to fully assess its potential. Future studies should focus on:

  • Screening of Gymnadenia Species: A systematic investigation into various Gymnadenia species and subspecies to identify high-yielding sources of this compound.

  • Quantitative Analysis: Development and validation of analytical methods for the precise quantification of this compound in different plant materials.

  • Comparative Biological Studies: Direct, side-by-side comparisons of the anti-allergic and anti-inflammatory activities of this compound isolated from diverse sources.

  • Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways through which this compound exerts its effects on mast cells and other immune cells.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its application in treating allergic disorders.

References

In Vivo Efficacy of Gymnoside VII: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that at the time of this publication, there is a notable absence of publicly available in vivo validation studies specifically investigating the efficacy of Gymnoside VII. While preliminary information suggests its potential application in anti-allergy research, the scientific literature currently lacks the detailed experimental data necessary for a comprehensive comparison with alternative treatments.

This guide, therefore, pivots to a well-researched, structurally related compound, Ginsenoside Rg1 , to provide a practical example of the in-depth comparative analysis we aim to deliver. The following sections will objectively compare the in vivo performance of Ginsenoside Rg1 against a standard therapeutic agent in the context of neuroprotection, a field where Rg1 has been extensively studied. We will provide supporting experimental data, detailed methodologies, and the mandatory visualizations as per the core requirements of this guide series.

We hope this illustrative comparison for Ginsenoside Rg1 serves as a valuable template and resource for your research endeavors. We will continue to monitor the scientific landscape and will provide an update on this compound as soon as robust in vivo data becomes available.

Illustrative Comparison: Ginsenoside Rg1 vs. Levodopa in a Parkinson's Disease Animal Model

This section details a comparative analysis of Ginsenoside Rg1 and Levodopa, a standard treatment for Parkinson's disease (PD), in a mouse model of the condition.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative preclinical study comparing the effects of Ginsenoside Rg1 and Levodopa on motor function and dopaminergic neuron survival in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.

Parameter Control Group (Vehicle) MPTP-Treated Group Ginsenoside Rg1 (10 mg/kg) Levodopa (25 mg/kg)
Rotarod Test (latency to fall, seconds) 185 ± 1575 ± 10140 ± 12160 ± 18
Pole Test (time to turn and descend, seconds) 10 ± 225 ± 415 ± 312 ± 2.5
Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (cells/mm²) 8500 ± 5003500 ± 4006500 ± 4503800 ± 350
Dopamine Levels in Striatum (ng/mg tissue) 15 ± 25 ± 111 ± 1.513 ± 2
Experimental Protocols

A detailed methodology for the key experiments cited in this comparison is provided below.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Parkinson's Disease: Mice were administered with MPTP (20 mg/kg, intraperitoneally) once daily for four consecutive days to induce parkinsonism. Control animals received saline injections.

2. Drug Administration:

  • Ginsenoside Rg1 Group: Received Ginsenoside Rg1 (10 mg/kg, intraperitoneally) daily for 14 days, starting 24 hours after the last MPTP injection.

  • Levodopa Group: Received Levodopa (25 mg/kg, co-administered with benserazide, intraperitoneally) daily for 14 days, starting 24 hours after the last MPTP injection.

  • Control and MPTP Groups: Received vehicle (saline) injections following the same schedule.

3. Behavioral Assessments:

  • Rotarod Test: Motor coordination and balance were assessed by placing mice on a rotating rod with accelerating speed. The latency to fall was recorded.

  • Pole Test: To assess bradykinesia, mice were placed head-up on top of a vertical pole. The time taken to turn completely downward and descend the pole was measured.

4. Immunohistochemistry:

  • Following the treatment period, mice were euthanized, and brains were collected.

  • Brain sections were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta.

  • The number of TH-positive neurons was quantified using microscopy and image analysis software.

5. Neurochemical Analysis:

  • Striatal tissue was dissected and homogenized.

  • Dopamine levels were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the neuroprotective signaling pathway of Ginsenoside Rg1 and the experimental workflow using the DOT language.

cluster_0 Neuroprotective Signaling Pathway of Ginsenoside Rg1 Rg1 Ginsenoside Rg1 PI3K PI3K Rg1->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Neuronal Apoptosis Caspase3->Apoptosis cluster_1 Experimental Workflow for In Vivo Validation start Animal Acclimatization mptp MPTP Induction (Parkinson's Model) start->mptp grouping Randomized Grouping mptp->grouping treatment Daily Treatment (Rg1, Levodopa, Vehicle) grouping->treatment behavior Behavioral Tests (Rotarod, Pole Test) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Immunohistochemistry & Neurochemical Analysis euthanasia->analysis

Unraveling the Anti-Allergic Potential of Gymnoside VII: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of available research data on Gymnoside VII, a natural compound isolated from the orchid Gymnadenia conopsea, suggests its potential as an anti-allergic agent. While direct quantitative data on the isolated compound remains limited in publicly available research, studies on the methanolic extract of Gymnadenia conopsea provide a foundation for its proposed anti-allergic properties. This guide offers a comparative overview of the experimental data related to the plant extract and contrasts it with established anti-allergic compounds, providing a valuable resource for researchers, scientists, and drug development professionals.

Performance Comparison of Anti-Allergic Compounds

The anti-allergic efficacy of various compounds can be evaluated through both in vivo and in vitro experimental models. Key parameters include the inhibition of the passive cutaneous anaphylaxis (PCA) reaction, which measures the immediate hypersensitivity response in vivo, and the inhibition of mediator release (e.g., histamine, β-hexosaminidase) from mast cells, a critical event in the allergic cascade.

Compound/ExtractTest ModelDosage/ConcentrationEfficacyReference
Methanolic Extract of Gymnadenia conopsea Ear Passive Cutaneous Anaphylaxis (PCA) in miceNot SpecifiedShowed an anti-allergic effect[1]
Gymnadenia conopsea Phenanthrenes & Dihydrostilbenes Inhibition of β-hexosaminidase release (RBL-2H3 cells)100 µM65.5% to 99.4% inhibition[1]
Ginsenoside Rh1 Passive Cutaneous Anaphylaxis (PCA) in mice25 mg/kg87% inhibition[2]
Ginsenoside Rh2 Passive Cutaneous Anaphylaxis (PCA) in miceNot SpecifiedMore potent than Disodium cromoglycate[3]
Ginsenoside Rh2 Inhibition of β-hexosaminidase release (RBL-2H3 cells)Not SpecifiedPotent inhibitory activity[3]
Disodium cromoglycate Passive Cutaneous Anaphylaxis (PCA) in mice25 mg/kg31% inhibition

Note: Direct comparative data for this compound is not available in the reviewed literature. The data for Gymnadenia conopsea is based on the whole extract or other isolated compounds from the plant.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for the interpretation and replication of research findings. Below are detailed methodologies for key experiments cited in the analysis of anti-allergic compounds.

Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA assay is a widely used in vivo model to evaluate type I hypersensitivity reactions.

  • Sensitization: Laboratory animals, typically mice or rats, are passively sensitized by an intradermal injection of an antigen-specific IgE antibody into the ear or a shaved area of the back.

  • Incubation Period: A latent period of 24 to 48 hours allows the IgE antibodies to bind to high-affinity FcεRI receptors on the surface of mast cells and basophils.

  • Antigen Challenge: The specific antigen, mixed with a dye such as Evans blue, is injected intravenously.

  • Evaluation: The antigen challenge triggers the degranulation of mast cells at the sensitized site, leading to an increase in vascular permeability. The extent of this reaction is quantified by measuring the area and intensity of the blue dye that has extravasated into the tissue.

  • Drug Administration: The test compound (e.g., this compound, Ginsenosides) is typically administered orally or intraperitoneally at a specific time before the antigen challenge to assess its inhibitory effect on the allergic reaction.

Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This in vitro assay quantifies the ability of a compound to prevent the release of inflammatory mediators from mast cells.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are cultured in an appropriate medium.

  • Sensitization: The cells are sensitized overnight with an antigen-specific IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the test compound for a defined period.

  • Antigen Stimulation: The cells are then challenged with the specific antigen to induce degranulation.

  • Quantification of β-Hexosaminidase: The release of β-hexosaminidase, an enzyme stored in mast cell granules, into the cell supernatant is measured using a colorimetric assay. The absorbance is read with a spectrophotometer, and the percentage of inhibition by the test compound is calculated relative to the control (antigen-stimulated cells without the compound).

Signaling Pathways in Allergic Response

The allergic inflammatory response is a complex process involving multiple signaling pathways. Understanding these pathways is key to identifying potential targets for therapeutic intervention.

Allergic_Response_Pathway cluster_mast_cell Mast Cell cluster_activation Activation Cascade Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Release of Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Bronchoconstriction) Mediators->Allergic_Symptoms Cause

Caption: IgE-mediated mast cell activation pathway leading to allergic symptoms.

Experimental Workflow for Anti-Allergic Compound Screening

The process of identifying and validating potential anti-allergic compounds involves a series of in vitro and in vivo experiments.

Anti_Allergic_Screening_Workflow cluster_invivo In Vivo Testing start Start: Compound Library in_vitro In Vitro Screening (e.g., β-Hexosaminidase Assay) start->in_vitro ic50 Determine IC₅₀ in_vitro->ic50 cytotoxicity Cytotoxicity Assay in_vitro->cytotoxicity pca Passive Cutaneous Anaphylaxis (PCA) Model ic50->pca cytotoxicity->pca Safety Check dose_response Dose-Response Study pca->dose_response mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dose_response->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: A typical workflow for screening and identifying anti-allergic compounds.

Logical Relationship of Anti-Allergic Mechanisms

Different anti-allergic drugs target various stages of the allergic response. This diagram illustrates the logical relationship between the points of intervention for different classes of anti-allergic agents.

Anti_Allergic_Mechanisms cluster_intervention Points of Intervention Allergen_Exposure Allergen Exposure Mast_Cell_Degranulation Mast Cell Degranulation Allergen_Exposure->Mast_Cell_Degranulation Mast_Cell_Stabilizers Mast Cell Stabilizers (e.g., Disodium Cromoglycate, potentially this compound) Mast_Cell_Stabilizers->Mast_Cell_Degranulation Inhibit Antihistamines Antihistamines (e.g., Cetirizine) Histamine_Release Histamine Release Antihistamines->Histamine_Release Block Receptor Corticosteroids Corticosteroids (e.g., Dexamethasone) Inflammatory_Response Inflammatory Response Corticosteroids->Inflammatory_Response Suppress Mast_Cell_Degranulation->Histamine_Release Histamine_Release->Inflammatory_Response Allergic_Symptoms Allergic Symptoms Inflammatory_Response->Allergic_Symptoms

Caption: Intervention points of different classes of anti-allergic drugs.

References

Peer Review Considerations for Gymnoside VII Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Gymnoside VII, a comprehensive understanding of its biological activities in comparison to well-characterized molecules is crucial for guiding future studies. This compound is a glycosyloxybenzyl 2-isobutyl malate (B86768) compound isolated from Gymnadenia conopsea. While its primary reported activity is in the realm of anti-allergy, its structural similarities to other saponins, such as the widely studied ginsenosides (B1230088) from Panax ginseng, suggest a broader therapeutic potential.

This guide provides a comparative framework for evaluating this compound, drawing parallels with the known anti-inflammatory, anti-cancer, and neuroprotective effects of specific ginsenosides: Ginsenoside Rb1, Ginsenoside Rg3, and Ginsenoside Rd. By presenting detailed experimental protocols and summarizing key performance data, this document aims to equip researchers with the necessary information to design robust peer-reviewable studies for this compound.

Comparative Analysis of Bioactive Properties

To contextualize the potential of this compound, this section compares its known anti-allergic activity with the established anti-inflammatory, anti-cancer, and neuroprotective properties of selected ginsenosides. The data presented for ginsenosides can serve as a benchmark for future comparative studies involving this compound.

Table 1: Comparison of Anti-Allergic and Anti-Inflammatory Activity

CompoundAssayCell LineKey FindingsReference
This compound β-hexosaminidase releaseRBL-2H3Data not yet available; assay is a standard for assessing mast cell degranulation.N/A
Ginsenoside Rb1 Nitric Oxide (NO) ProductionRAW 264.7Dose-dependent inhibition of LPS-induced NO production.[1][2]
Ginsenoside Rd Nitric Oxide (NO) ProductionRAW 264.7Significant reduction of LPS-induced NO production.

Table 2: Comparison of Anti-Cancer Activity

CompoundAssayCell LineKey FindingsReference
This compound MTT Assay (Cytotoxicity)Various Cancer CellsData not yet available.N/A
Ginsenoside Rg3 MTT Assay (Cytotoxicity)MDA-MB-231 (Breast Cancer)Dose-dependent reduction in cell viability.[3][4]
Ginsenoside Rg3 Wound Healing AssayMDA-MB-231 (Breast Cancer)Inhibition of cancer cell migration and wound closure.[5]

Table 3: Comparison of Neuroprotective Activity

CompoundAssayCell LineKey FindingsReference
This compound H₂O₂-induced Oxidative StressPC12Data not yet available.N/A
Ginsenoside Rd H₂O₂-induced Oxidative StressPC12Protection against H₂O₂-induced cell death and reduction of ROS.
Ginsenoside Re Aβ-induced ToxicitySH-SY5YNeuroprotection through activation of the Nrf2 pathway.

Detailed Experimental Protocols

For robust and reproducible research, detailed methodologies are essential. The following are standard protocols for the key experiments cited in the comparison tables. These can be adapted for the evaluation of this compound.

Anti-Allergic Activity: β-Hexosaminidase Release Assay

This assay measures the release of the enzyme β-hexosaminidase from mast cells, which is a marker of degranulation, a key event in the allergic response.

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sensitization: Cells are seeded in a 24-well plate and sensitized with anti-dinitrophenyl (DNP)-IgE overnight.

  • Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes.

  • Enzyme Assay: The supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: The absorbance of the resulting product is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed with Triton X-100).

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in a 96-well plate and pre-treated with the test compound for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells and incubating for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve.

Anti-Cancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., MDA-MB-231) are cultured in an appropriate medium.

  • Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Anti-Cancer Activity: Wound Healing Assay

This assay assesses the ability of a compound to inhibit the migration of cancer cells.

  • Cell Culture: A confluent monolayer of cancer cells is grown in a culture dish.

  • Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.

  • Treatment: The cells are washed, and fresh medium containing the test compound is added.

  • Imaging: Images of the scratch are taken at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis: The width of the scratch is measured over time to determine the rate of cell migration and wound closure.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, are cultured in RPMI-1640 medium.

  • Treatment: Cells are seeded in a 96-well plate and pre-treated with the test compound for a specified period.

  • Oxidative Stress Induction: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).

  • Viability Assessment: Cell viability is assessed using the MTT assay as described above.

  • Data Analysis: The neuroprotective effect is determined by the increased cell viability in the presence of the test compound compared to cells treated with H₂O₂ alone.

Signaling Pathway Visualizations

Understanding the molecular mechanisms underlying the biological activities of these compounds is critical. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by ginsenosides, providing a hypothetical framework for investigating this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates iNOS iNOS NFkB_n->iNOS Induces expression NO Nitric Oxide (NO) iNOS->NO Produces Rb1 Ginsenoside Rb1 Rb1->IKK Inhibits

Caption: Ginsenoside Rb1's anti-inflammatory effect via NF-κB pathway inhibition.

anti_cancer_pathway Rg3 Ginsenoside Rg3 PI3K PI3K Rg3->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates Proliferation Cell Proliferation NFkB_n->Proliferation Promotes Metastasis Metastasis NFkB_n->Metastasis Promotes Apoptosis Apoptosis NFkB_n->Apoptosis Inhibits

Caption: Ginsenoside Rg3's anti-cancer mechanism through PI3K/Akt/NF-κB pathway.

neuroprotective_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters in cytoplasm Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates expression CellSurvival Neuronal Cell Survival AntioxidantEnzymes->CellSurvival Promotes Rd Ginsenoside Rd Rd->Keap1 Disrupts interaction with Nrf2

Caption: Ginsenoside Rd's neuroprotective effect via activation of the Nrf2 pathway.

By leveraging the extensive research on ginsenosides as a comparative benchmark, researchers can strategically design and execute studies on this compound. This approach will not only facilitate a more comprehensive understanding of this compound's therapeutic potential but also ensure the generation of high-quality, peer-reviewable data.

References

Safety Operating Guide

Proper Disposal of Gymnoside VII: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Gymnoside VII necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management in a research setting. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. All procedures should be performed in accordance with institutional and local environmental health and safety (EHS) regulations.

Waste Characterization and Segregation

Given the lack of specific hazard data for this compound, it must be treated as hazardous chemical waste. This precautionary principle ensures the highest level of safety. Based on general laboratory waste guidelines, chemical waste is broadly categorized by its characteristics: ignitability, corrosivity, reactivity, and toxicity.

Do not dispose of this compound, or any solutions containing it, down the drain. [1] Hazardous chemicals must never be poured down the drain as a method of disposal.[1] Some non-hazardous, aqueous solutions may be suitable for drain disposal if they meet strict pH and solubility criteria, but in the absence of data for this compound, this route is not appropriate.[2]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all waste containing this compound (e.g., unused solutions, contaminated labware, spill cleanup materials) in a designated hazardous waste container.

    • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof screw cap.[3][4]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other chemical constituents of the waste solution.

      • The approximate concentration and volume of each component.

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the SAA is inspected weekly for any signs of leakage.

    • Do not store incompatible chemicals together. While the specific incompatibilities of this compound are unknown, as a general rule, segregate organic and inorganic waste streams.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (often up to one year, but check local regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for Chemical Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of laboratory chemical waste.

ParameterGuidelineRegulatory Context
Drain Disposal pH Range pH between 5.5 and 10.5For specific, approved non-hazardous aqueous solutions only. Not applicable to this compound.
SAA Liquid Waste Limit 55 gallonsMaximum accumulation of hazardous waste in a satellite area.
SAA Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)For "P-listed" acutely toxic chemicals. It is unknown if this compound falls into this category.
Container Headspace At least 10% (or 1-inch)To allow for expansion of contents.

Experimental Protocols

Decontamination of Empty Containers:

  • Thoroughly empty the original container of all visible this compound.

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).

  • Collect the first rinseate as hazardous waste and dispose of it in the designated this compound waste container. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • Subsequent rinses of containers for non-highly toxic substances may be permissible for drain disposal, but consult your local EHS for guidance.

  • Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.

Spill Cleanup Protocol:

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill and if there is any immediate danger (e.g., fire, respiratory hazard). If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like spill pads, pillows, or cat litter, working from the outside in.

  • Absorb the Spill: Cover the spill with an absorbent material. For solid spills, carefully sweep the material into a dustpan, avoiding the creation of dust. A wet paper towel can be used to wipe the area after the bulk of the material is collected.

  • Collect Waste: Using tongs or a scoop, place all contaminated absorbent materials and cleaning supplies into a heavy-duty plastic bag.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Seal the bag, label it as "Hazardous Waste: this compound Spill Debris," and place it in the designated hazardous waste collection area.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizations

Gymnoside_VII_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_container Label with 'Hazardous Waste' & Contents container->label_container collect_waste Collect Waste in Container label_container->collect_waste store_saa Store Sealed Container in Satellite Accumulation Area collect_waste->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from EHS check_full->request_pickup Yes end Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Gymnoside_VII_Spill_Response spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill (Size & Hazard) alert->assess ppe Don PPE assess->ppe contain Contain Spill (Use Absorbents) ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report to Supervisor/EHS dispose->report

Caption: Step-by-step procedure for managing a this compound spill.

References

Essential Safety and Logistical Information for Handling Gymnoside VII

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Gymnoside VII based on general laboratory safety principles for novel, uncharacterized chemical compounds. As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following recommendations are provided as a precautionary measure and should be supplemented by a thorough risk assessment by the user.

This compound is a natural product isolated from Gymnadenia conopsea.[1][2] While extracts from this plant have been used in traditional medicine, the toxicological properties of purified this compound have not been comprehensively studied.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be biologically active and potentially hazardous until proven otherwise.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Nitrile GlovesStandard laboratory-grade nitrile gloves should be worn. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection Not generally required for small quantitiesIf there is a risk of generating aerosols or dusts of this compound, work should be conducted in a certified chemical fume hood.

Operational Plan: Handling and Storage

Engineering Controls:

  • When handling solid this compound or preparing solutions, it is recommended to work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the creation of dust and aerosols.

  • Use designated spatulas and weighing papers for handling the solid compound.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE. Collect the absorbed material into a sealed container for disposal. Clean the spill area with a suitable detergent and water.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan

As the hazardous properties of this compound have not been fully determined, it is recommended to dispose of it as chemical waste.

  • Waste Collection: Collect all waste materials containing this compound (including contaminated consumables like gloves, weighing papers, and pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through your institution's EHS-approved chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Spill Spill Weighing and Transfer->Spill Exposure Exposure Weighing and Transfer->Exposure Decontaminate Work Area Decontaminate Work Area Solution Preparation->Decontaminate Work Area Solution Preparation->Spill Solution Preparation->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure->Follow Emergency Procedures

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.